BML-111
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl (5S,6R)-5,6,7-trihydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFWAFZUNVQOR-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCC[C@@H]([C@@H](CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BML-111: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-111 is a synthetic analog of the endogenous lipid mediator Lipoxin A4 (LXA4) and functions as a potent agonist for the Lipoxin A4 receptor (ALX/FPR2).[1] This interaction initiates a cascade of intracellular signaling events, leading to a diverse range of pharmacological effects, including anti-inflammatory, pro-resolving, anti-angiogenic, and anti-tumor activities.[1][2] This technical guide provides an in-depth overview of the core mechanism of action of this compound, summarizing key signaling pathways, quantitative data from various studies, and an outline of the experimental methodologies used to elucidate its function.
Core Mechanism of Action: ALX/FPR2 Receptor Agonism
This compound exerts its biological effects primarily through its agonistic activity on the ALX/FPR2 receptor, a G protein-coupled receptor.[3] Upon binding, this compound activates downstream signaling pathways that modulate cellular responses, contributing to its therapeutic potential. The stability of this compound makes it particularly suitable for in vivo experimental applications compared to its endogenous counterpart, LXA4.[3][4]
Key Signaling Pathways Modulated by this compound
This compound has been shown to influence several critical signaling pathways, leading to its diverse pharmacological profile.
Anti-inflammatory and Pro-resolving Pathways
This compound demonstrates significant anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] It also inhibits the infiltration of neutrophils and modulates macrophage polarization.[2][7]
-
MAPK Signaling: this compound has been shown to inhibit the activation of MAPK1 and MAPK8, which can lead to the induction of autophagy in alveolar macrophages, contributing to the resolution of acute lung injury.[8] In other contexts, it inhibits the activation of Akt, ERK1/2, and p38 MAPK signaling pathways.[7]
-
Notch-1 Signaling: In RAW264.7 macrophage cells, this compound's anti-inflammatory effects and its ability to modulate M1/M2 macrophage polarization are potentially mediated through the Notch-1 signaling pathway.[5]
Renin-Angiotensin System Regulation
This compound plays a regulatory role in the renin-angiotensin system (RAS).[1] It represses the activity of angiotensin-converting enzyme (ACE) while increasing the activity of angiotensin-converting enzyme 2 (ACE2).[1] This leads to a decrease in the levels of angiotensin II (AngII) and an increase in angiotensin-(1-7), which has protective effects.[1]
Anti-Angiogenic and Anti-Tumor Pathways
This compound exhibits anti-angiogenic and anti-tumor properties by inhibiting the production of vascular endothelial growth factor (VEGF) and reducing the levels of hypoxia-inducible factor-1α (HIF-1α).[1] It has also been shown to suppress the epithelial-mesenchymal transition (EMT) and migration of cancer cells by downregulating matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9 via the 5-lipoxygenase (5-LOX) pathway.[3][4]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound in various experimental settings.
| Parameter | Value | Experimental Context | Reference |
| IC50 | 5 nM | Inhibition of Leukotriene B4-induced cellular migration | [1] |
| IC50 | 70 nM | Lipoxin A4 receptor agonist activity | |
| In vivo Dosage | 1 mg/kg | Suppression of tumor growth and angiogenesis in mice | [1] |
| In vitro Concentration | 12.5, 25, and 50 µM | Inhibition of platelet aggregation | [9] |
| In vitro Concentration | 25 and 50 µM | Reduction of platelet adhesion | [9] |
Overview of Experimental Protocols
Detailed, step-by-step experimental protocols are beyond the scope of this guide. However, the following outlines the key experimental approaches that have been employed to characterize the mechanism of action of this compound. For full protocols, please refer to the cited literature.
-
Cell Culture and Stimulation: Various cell lines, such as MCF-7 breast cancer cells, H22 hepatocarcinoma cells, and RAW264.7 macrophages, have been used.[1][3][5] Cells are typically treated with this compound at different concentrations and for various durations, often in the presence of a stimulant like lipopolysaccharide (LPS) or CoCl2 to induce an inflammatory or hypoxic response.[3][5][7]
-
Western Blotting: This technique has been widely used to assess the protein expression levels of key signaling molecules. For example, it has been used to measure the expression of E-cadherin, vimentin, MMP-2, MMP-9, and components of the MAPK and Notch-1 pathways.[3][5]
-
Transwell Migration and Invasion Assays: These assays are used to evaluate the effect of this compound on cancer cell migration and invasion.[3][4]
-
Flow Cytometry: This method has been used to analyze cell apoptosis and to confirm the distribution of the ALX/FPR2 receptor on platelets.[9][10]
-
Immunofluorescence and Immunohistochemistry: These techniques have been used to visualize the expression and localization of proteins such as 5-LOX in cells and tissues.[3][4]
-
In Vivo Animal Models: Murine models of collagen-induced arthritis, acute lung injury, and cancer have been utilized to assess the in vivo efficacy of this compound.[2][7][10] Typically, this compound is administered via intraperitoneal injection.[1]
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates acute lung injury in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. cdn.amegroups.cn [cdn.amegroups.cn]
BML-111: A Lipoxin A4 Analog for Anti-Inflammatory and Pro-Resolving Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of the endogenous pro-resolving lipid mediator, Lipoxin A4 (LXA4). As a stable and potent agonist for the Lipoxin A4 receptor (ALX/FPR2), this compound has emerged as a critical tool in the study of inflammation resolution and a potential therapeutic agent for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative biological data, detailed experimental protocols, and the signaling pathways it modulates.
Core Compound Profile
This compound, chemically known as 5(S),6(R),7-trihydroxyheptanoic acid methyl ester, is a C-7 truncated analog of Lipoxin A4. This structural modification confers greater stability compared to its endogenous counterpart, making it more suitable for in vitro and in vivo experimental settings.[1]
| Property | Value | Reference |
| CAS Number | 78606-80-1 | --INVALID-LINK-- |
| Molecular Formula | C8H16O5 | --INVALID-LINK-- |
| Molecular Weight | 192.21 g/mol | --INVALID-LINK-- |
| Primary Target | Lipoxin A4 Receptor (ALX/FPR2) | [2][3][4] |
Quantitative Biological Data
The biological activity of this compound has been quantified in various assays, demonstrating its potency as an anti-inflammatory and pro-resolving agent.
| Assay | Description | IC50/EC50 | Reference |
| Neutrophil Migration | Inhibition of leukotriene B4-induced cellular migration. | IC50: 5 nM | [5] |
| Platelet Aggregation | Inhibition of platelet aggregation induced by various agonists. | Dose-dependent inhibition | [2][3] |
| Cytokine Production | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) in CSE-stimulated RAW264.7 macrophages. | Dose-dependent reduction | [3][6] |
| Osteoclast Differentiation | Inhibition of osteoclast formation and differentiation. | Time- and concentration-dependent inhibition | [7] |
Signaling Pathways
This compound exerts its biological effects primarily through the activation of the G-protein coupled receptor, ALX/FPR2. Upon binding, this compound initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation.
ALX/FPR2 Signaling Cascade
Activation of the ALX/FPR2 receptor by this compound can lead to the modulation of several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This signaling cascade ultimately results in the inhibition of pro-inflammatory gene expression and the promotion of pro-resolving cellular functions.
References
- 1. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxin A4 analogue, this compound, reduces platelet activation and protects from thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. dovepress.com [dovepress.com]
- 5. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin Against Ultraviolet B Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
BML-111: A Technical Guide to FPR2/ALX Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-111, a synthetic analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4), is a potent and selective agonist for the Formyl Peptide Receptor 2 (FPR2/ALX). This G-protein coupled receptor plays a critical role in the resolution of inflammation, and its activation by agonists like this compound has demonstrated significant therapeutic potential in a variety of preclinical models of inflammatory diseases. This technical guide provides an in-depth overview of this compound, its mechanism of action through FPR2/ALX agonism, a summary of its quantitative effects, detailed experimental protocols for studying its activity, and visualizations of the key signaling pathways involved.
Introduction to this compound and the FPR2/ALX Receptor
This compound is a stable and commercially available small molecule that mimics the action of Lipoxin A4, an endogenous specialized pro-resolving mediator.[1] LXA4 and its analogs are key players in the active process of resolving inflammation, a paradigm shift from the previous understanding of resolution as a passive decay of pro-inflammatory signals. The primary target of this compound is the FPR2/ALX receptor, a seven-transmembrane G-protein coupled receptor expressed on a wide variety of immune and non-immune cells, including neutrophils, monocytes, macrophages, and epithelial cells.[2]
The FPR2/ALX receptor is unique in its ability to be activated by a diverse range of ligands, leading to either pro-inflammatory or anti-inflammatory responses depending on the agonist. This compound, acting as an LXA4 mimetic, elicits potent anti-inflammatory and pro-resolving effects. These include the inhibition of neutrophil chemotaxis and activation, modulation of macrophage polarization towards a pro-resolving phenotype, and the suppression of pro-inflammatory cytokine production.[2][3] The stability of this compound compared to the rapidly metabolized endogenous lipoxins makes it a valuable tool for investigating the therapeutic potential of targeting the FPR2/ALX receptor.[3]
Quantitative Data on this compound Activity
The following tables summarize the available quantitative data on the in vitro and in vivo effects of this compound. A definitive binding affinity (Kd) for this compound to the FPR2/ALX receptor is not consistently reported in the literature; however, its functional potency is well-documented.
Table 1: In Vitro Potency of this compound
| Parameter | Assay | Cell Type/System | Value | Reference(s) |
| IC50 | Inhibition of leukotriene B4-induced cellular migration | Human neutrophils | 5 nM | [4] |
| Effective Concentration | Inhibition of platelet aggregation (agonist: CRP-XL) | Human platelets | 3.125 - 50 µM | [5] |
| Effective Concentration | Inhibition of platelet aggregation (agonist: thrombin) | Human platelets | 3.125 - 50 µM | [5] |
| Effective Concentration | Inhibition of fibrinogen binding to platelets | Human platelets | 6.25 - 50 µM | [5] |
| Effective Concentration | Reduction of platelet adhesion | Human platelets | 25 - 50 µM | [6] |
| Effective Concentration | Increased VASP S-157 phosphorylation | Human platelets | 12.5 - 50 µM | [6] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference(s) |
| UVB-induced skin inflammation (mice) | 0.1 mg/kg (topical) | Reduced neutrophil recruitment | [3] |
| Spinal Cord Injury (rats) | Not specified | Improved motor function, reduced inflammatory cytokines | [7] |
| Tumor growth (mice) | 1 mg/kg (intraperitoneal) | Suppressed tumor-related angiogenesis and tumor growth | [4] |
Key Signaling Pathways Activated by this compound
Activation of the FPR2/ALX receptor by this compound initiates a cascade of intracellular signaling events that collectively contribute to its anti-inflammatory and pro-resolving effects. The primary signaling pathways modulated by this compound are detailed below.
Inhibition of the NF-κB Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of pro-inflammatory gene expression. This compound, upon binding to FPR2/ALX, has been shown to suppress the activation of NF-κB. This leads to a downstream reduction in the transcription of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
Modulation of MAPK Pathways
Mitogen-activated protein kinases (MAPKs), including ERK1/2 and p38, are crucial for transducing extracellular signals into cellular responses. This compound has been shown to modulate the phosphorylation and activation of these kinases. The specific effect, whether activation or inhibition, can be cell-type and context-dependent, ultimately contributing to the regulation of inflammatory responses.
Activation of PKA Signaling
Protein Kinase A (PKA) is a key enzyme in cellular signaling. Interestingly, this compound has been demonstrated to activate PKA in platelets through a mechanism that appears to be independent of cyclic AMP (cAMP), the classical activator of PKA.[5] This non-canonical activation of PKA contributes to the inhibitory effects of this compound on platelet function.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Western Blot for ERK Phosphorylation
This protocol describes how to measure the activation of the ERK MAPK pathway in response to this compound treatment by detecting the phosphorylated form of ERK.[8][9]
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation. Treat cells with desired concentrations of this compound for various time points.[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[10]
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel and separate the proteins by electrophoresis.[8]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[9]
-
Blocking: Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 overnight at 4°C with gentle agitation.[8]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Capture the signal using a digital imaging system.[9]
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.[8]
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated ERK as a ratio to total ERK.[8]
Neutrophil Chemotaxis Assay
This protocol describes the Boyden chamber assay, a common method to assess the ability of this compound to inhibit neutrophil migration towards a chemoattractant.[11]
Protocol Steps:
-
Neutrophil Isolation: Isolate neutrophils from fresh human blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation.[11]
-
Assay Setup: Use a 96-well Boyden chamber with a polycarbonate membrane (typically 5 µm pores). Add a known chemoattractant (e.g., LTB4 or IL-8) to the lower chamber.[11]
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or vehicle control.
-
Cell Seeding: Add the pre-treated neutrophils to the upper chamber of the Boyden chamber.[11]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours to allow for cell migration.[11]
-
Quantification of Migration: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., Giemsa or DAPI).
-
Data Analysis: Count the number of migrated cells in several fields of view under a microscope. Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB in response to this compound treatment using a luciferase reporter gene.[12][13]
Protocol Steps:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a firefly luciferase reporter plasmid containing NF-κB response elements and a Renilla luciferase plasmid (for normalization of transfection efficiency).[12]
-
Cell Treatment: After 24 hours, treat the transfected cells with an NF-κB activator (e.g., TNF-α) in the presence or absence of various concentrations of this compound.[12]
-
Cell Lysis: After the treatment period (typically 6-8 hours), wash the cells with PBS and lyse them using a passive lysis buffer.[12]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.[12]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in NF-κB activity in the presence of this compound compared to the stimulated control.[12]
PKA Activity Assay
This protocol describes a colorimetric or fluorescence-based assay to measure the activity of PKA in cell lysates following treatment with this compound.[14][15]
Protocol Steps:
-
Cell Treatment and Lysis: Treat cells (e.g., platelets) with this compound for the desired time. Lyse the cells in a buffer compatible with the PKA activity assay kit, containing protease and phosphatase inhibitors.[15]
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Kinase Reaction: Add an equal amount of protein from each sample to the wells of a microplate pre-coated with a specific PKA substrate. Initiate the kinase reaction by adding ATP.[14]
-
Detection of Phosphorylation: After incubation, add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.
-
Signal Generation: Add an HRP-conjugated secondary antibody followed by a colorimetric or fluorogenic substrate.[14]
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. The signal intensity is proportional to the PKA activity in the sample.
Conclusion
This compound is a valuable pharmacological tool for studying the pro-resolving and anti-inflammatory functions of the FPR2/ALX receptor. Its agonistic activity at this receptor triggers a complex network of intracellular signaling pathways, ultimately leading to the suppression of inflammatory responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate the therapeutic potential of targeting the FPR2/ALX pathway with this compound and other related compounds. Further research to fully elucidate the binding kinetics of this compound and to explore its efficacy in a wider range of disease models is warranted.
References
- 1. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin Against Ultraviolet B Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin against Ultraviolet B Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Lipoxin A4 analogue, this compound, reduces platelet activation and protects from thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. arborassays.com [arborassays.com]
The Role of BML-111 in the Resolution of Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The resolution of inflammation is an active process, orchestrated by specialized pro-resolving mediators (SPMs). BML-111, a synthetic analog of the SPM Lipoxin A4 (LXA4), has emerged as a potent agonist for the ALX/FPR2 receptor, playing a pivotal role in promoting the resolution of inflammation. This technical guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways.
Introduction: this compound and the Resolution of Inflammation
This compound is a stable and potent lipoxin A4 receptor agonist.[1][2] Lipoxins are endogenous anti-inflammatory and pro-resolving eicosanoids generated during inflammatory conditions.[3][4] this compound mimics the actions of endogenous LXA4 by binding to the G-protein coupled receptor ALX/FPR2 (lipoxin A4 receptor or formyl peptide receptor 2).[2][5] This interaction initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and actively promote the return to tissue homeostasis. The therapeutic potential of this compound has been demonstrated in a variety of preclinical models of inflammatory diseases, including acute lung injury, arthritis, spinal cord injury, and myocarditis.[4][6][7][8]
Mechanism of Action: ALX/FPR2 Signaling
The primary mechanism through which this compound exerts its pro-resolving effects is the activation of the ALX/FPR2 receptor. This receptor is expressed on various immune cells, including neutrophils, macrophages, and lymphocytes, as well as on non-immune cells like endothelial and epithelial cells.[5] Upon binding of this compound, the ALX/FPR2 receptor triggers several downstream signaling pathways that lead to the resolution of inflammation.
Inhibition of Pro-inflammatory Pathways
A key function of this compound is the suppression of pro-inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10]
-
NF-κB Pathway: this compound has been shown to inhibit the activation of NF-κB, a master regulator of inflammatory gene expression.[11] This is achieved by preventing the degradation of the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[6][8]
-
MAPK Pathway: this compound also modulates the MAPK signaling cascade. Specifically, it has been shown to suppress the phosphorylation of p38 MAPK and ERK1/2, further contributing to the downregulation of inflammatory responses.[12]
Promotion of Pro-resolving Cellular Events
Beyond inhibiting pro-inflammatory signals, this compound actively promotes cellular processes that contribute to the resolution of inflammation:
-
Inhibition of Neutrophil Recruitment: this compound is a potent inhibitor of neutrophil chemotaxis and infiltration into inflamed tissues.[13] It has an IC50 of 5 nM for inhibiting leukotriene B4-induced cellular migration.[3]
-
Modulation of Macrophage Phenotype: this compound can influence macrophage polarization, promoting a shift from a pro-inflammatory M1 phenotype to an anti-inflammatory and pro-resolving M2 phenotype.[2] M2 macrophages are crucial for the clearance of apoptotic cells (efferocytosis) and tissue repair.
-
Regulation of the Renin-Angiotensin System (RAS): this compound has been shown to regulate the RAS by repressing the activity of angiotensin-converting enzyme (ACE) and increasing the activity of ACE2. This leads to a decrease in the pro-inflammatory Angiotensin II and an increase in the anti-inflammatory Angiotensin-(1-7).
Quantitative Data on the Efficacy of this compound
The anti-inflammatory and pro-resolving effects of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vitro Efficacy of this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Measured Effect | Quantitative Result | Reference |
| Human Neutrophils | Leukotriene B4 | 5 nM | Inhibition of cellular migration | IC50 = 5 nM | [3] |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 100 nM | Reduction in TNF-α, IL-1β, IL-18 | Dose-dependent decrease | [2] |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | 1, 10, 100 nM | Increase in IL-10 | Dose-dependent increase | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) | Not specified | Upregulation of junction proteins | Significant increase | [12] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | This compound Dosage and Administration | Measured Effect | Quantitative Result | Reference |
| DBA/1 Mice | Collagen-Induced Arthritis (CIA) | Not specified | Reduction in serum TNF-α and IL-6 | Significant decrease compared to untreated CIA mice | [4] |
| Sprague-Dawley Rats | Spinal Cord Injury (SCI) | Intraperitoneal injection | Reduction in serum and spinal cord TNF-α, IL-1β, and IL-6 | Significant decrease compared to SCI model group | [6][8] |
| C57BL/6 Mice | LPS-induced Endotoxemia | Intraperitoneal injection | Improved survival rate, reduced body weight loss | Significant improvement | [12] |
| Male Imprinting Control Region mice | H22 tumor xenograft | 1 mg/kg; intraperitoneal injection | Suppression of tumor growth | Significant suppression | [3] |
| Pregnant Rats | Cadmium Chloride-induced Preeclampsia | Not specified | Decreased placental IL-6 and TNF-α, increased IL-10 | Significant changes | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound research.
In Vitro Assays
-
Cell Culture: RAW264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[15][16]
-
Cell Seeding: Cells are seeded in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays) and allowed to adhere overnight.[15]
-
This compound Pre-treatment: The culture medium is replaced with fresh medium containing the desired concentrations of this compound and incubated for a specified period (e.g., 1 hour).
-
Inflammatory Stimulation: An inflammatory stimulus, such as Lipopolysaccharide (LPS) or Cigarette Smoke Extract (CSE), is added to the wells (excluding the negative control) and incubated for the desired time (e.g., 24 hours for cytokine measurement).[2][15]
-
Sample Collection: Supernatants are collected for cytokine analysis (e.g., ELISA), and cell lysates are prepared for protein analysis (e.g., Western Blot).
-
Neutrophil Isolation: Human neutrophils are isolated from whole blood using methods such as Ficoll-Paque density gradient centrifugation.
-
Chamber Setup: A Boyden chamber or a transwell insert with a polycarbonate membrane (e.g., 3-5 µm pore size) is used. The lower chamber is filled with a chemoattractant (e.g., Leukotriene B4) with or without different concentrations of this compound.[17]
-
Cell Seeding: Isolated neutrophils are seeded into the upper chamber.
-
Incubation: The chamber is incubated at 37°C in a 5% CO2 incubator for a period allowing for migration (e.g., 90 minutes).[18]
-
Quantification: Migrated cells in the lower chamber are collected and counted using a hemocytometer or a cell counter. The number of migrated cells is compared between different treatment groups.[19]
In Vivo Models
-
Animal Strain: DBA/1 mice, which are highly susceptible to CIA, are commonly used.[2][7]
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[7][11]
-
Booster Immunization (Day 21): A booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[20]
-
This compound Treatment: this compound or vehicle is administered to the mice, typically via intraperitoneal injection, starting from a specific day post-immunization and continuing for a defined period.[21]
-
Arthritis Assessment: The incidence and severity of arthritis are monitored and scored based on paw swelling and redness.[11]
-
Sample Collection: At the end of the experiment, blood is collected for serum cytokine analysis, and joint tissues are harvested for histological examination.[4]
-
Animal Strain: C57BL/6 mice are frequently used for this model.[12]
-
This compound Pre-treatment: Mice are pre-treated with this compound or vehicle via intraperitoneal injection.[12]
-
LPS Administration: A solution of LPS in sterile saline is administered to the mice, typically via intratracheal or intranasal instillation, to induce lung injury.[5][22]
-
Monitoring and Sample Collection: At a specified time point after LPS administration (e.g., 24 hours), mice are euthanized. Bronchoalveolar lavage (BAL) fluid is collected to analyze inflammatory cell infiltration and cytokine levels. Lung tissues are harvested for histological analysis and protein/mRNA expression studies.[23][24]
Analytical Techniques
-
Plate Coating: A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubated overnight.[25]
-
Blocking: The plate is washed, and a blocking buffer (e.g., BSA in PBS) is added to prevent non-specific binding.[26]
-
Sample Incubation: Standards and samples (cell culture supernatants or serum) are added to the wells and incubated.[27]
-
Detection Antibody: A biotinylated detection antibody specific for the cytokine is added and incubated.
-
Enzyme Conjugate: Streptavidin-HRP is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[28]
-
Measurement: The absorbance is read at the appropriate wavelength (e.g., 450 nm) using a microplate reader. The concentration of the cytokine in the samples is determined by comparison to the standard curve.[29]
-
Protein Extraction: Cells or tissues are lysed using a RIPA buffer containing protease and phosphatase inhibitors.[30]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for the target protein (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.[31][32]
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody that recognizes the primary antibody.[33]
-
Detection: An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the signal is detected using an imaging system. The band intensities are quantified using densitometry software.[34]
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.
Caption: this compound signaling cascade for inflammation resolution.
Caption: Workflow for in vitro and in vivo this compound studies.
Conclusion
This compound, as a stable and potent Lipoxin A4 analog, represents a promising therapeutic agent for a wide range of inflammatory diseases. Its ability to engage the ALX/FPR2 receptor and orchestrate a multi-pronged pro-resolving response, including the suppression of key pro-inflammatory signaling pathways and the promotion of active resolution processes, underscores its potential in drug development. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working to further elucidate the therapeutic utility of this compound and the broader field of inflammation resolution.
References
- 1. Human Umbilical Vein Endothelial Cells (HUVEC) Culture Protocol [sigmaaldrich.com]
- 2. chondrex.com [chondrex.com]
- 3. A protocol for isolation and culture of human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. zen-bio.com [zen-bio.com]
- 5. Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 6. Isolation and Culture of Human Umbilical Vein Endothelial Cells (HUVECs) | Springer Nature Experiments [experiments.springernature.com]
- 7. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2.3. LPS-induced Acute Lung Injury in the Murine Model [bio-protocol.org]
- 10. physiciansweekly.com [physiciansweekly.com]
- 11. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [bio-protocol.org]
- 12. This compound attenuates acute lung injury in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neutrophil migration assay from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Effect of this compound in Preeclampsia Rat Model Induced by the Low Dose of Cadmium Chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bowdish.ca [bowdish.ca]
- 17. criver.com [criver.com]
- 18. Neutrophil Transepithelial migration assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Collagen-induced Arthritis: A Model for Murine Autoimmune Arthritis [en.bio-protocol.org]
- 21. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. 4.9. LPS-Induced Acute Lung Injury Mouse Model [bio-protocol.org]
- 24. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 25. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. novamedline.com [novamedline.com]
- 27. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. fn-test.com [fn-test.com]
- 30. benchchem.com [benchchem.com]
- 31. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. researchgate.net [researchgate.net]
BML-111 and Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-111, a synthetic analog of the endogenous pro-resolving lipid mediator Lipoxin A4 (LXA4), has emerged as a potent modulator of the innate immune system. Acting as a specific agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX), this compound exhibits significant anti-inflammatory and pro-resolving properties. This technical guide provides an in-depth overview of the core mechanisms by which this compound influences innate immunity, with a focus on its effects on key immune cells and signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in exploring the therapeutic potential of this compound for a range of inflammatory conditions.
Introduction
The innate immune system constitutes the first line of defense against pathogens and tissue injury. While essential for host protection, dysregulated innate immune responses can lead to chronic inflammation and tissue damage, underlying a multitude of diseases. The resolution of inflammation is an active process orchestrated by a class of specialized pro-resolving mediators (SPMs), including lipoxins. This compound, as a stable LXA4 analog, mimics the actions of this natural SPM, offering a promising therapeutic strategy to promote the resolution of inflammation without compromising host defense. This document details the current understanding of this compound's interaction with the innate immune system, summarizing key quantitative data, experimental methodologies, and signaling pathways.
Core Mechanism of Action: ALX/FPR2 Agonism
This compound exerts its biological effects primarily through the activation of the G protein-coupled receptor, ALX/FPR2.[1] This receptor is expressed on a variety of innate immune cells, including neutrophils, macrophages, and mast cells.[2][3] Upon binding, this compound initiates a cascade of intracellular signaling events that collectively dampen pro-inflammatory responses and promote a return to homeostasis.
Effects on Innate Immune Cells and Processes
Macrophage Polarization
This compound plays a crucial role in modulating macrophage phenotype, shifting them from a pro-inflammatory M1 state to an anti-inflammatory and pro-resolving M2 state.[4][5] This is characterized by a decrease in the expression of M1 markers like inducible nitric oxide synthase (iNOS) and an increase in M2 markers such as Arginase-1 (Arg-1).[4][5]
Inhibition of Pro-inflammatory Cytokine Production
A hallmark of this compound's anti-inflammatory activity is its ability to suppress the production of key pro-inflammatory cytokines.[1][4] Treatment with this compound has been shown to significantly reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) in various inflammatory models.[1][6] Concurrently, it can enhance the production of the anti-inflammatory cytokine IL-10.[4]
Attenuation of Neutrophil Activity
This compound effectively inhibits neutrophil migration and recruitment to sites of inflammation.[3] This is a critical step in preventing excessive tissue damage caused by the release of reactive oxygen species and proteolytic enzymes from activated neutrophils. One study reported that this compound inhibits leukotriene B4-induced cellular migration with an IC50 of 5 nM.[7]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a key component of the innate immune system that, when activated, leads to the maturation and release of IL-1β and IL-18. This compound has been demonstrated to suppress the activation of the NLRP3 inflammasome, thereby reducing the release of these potent pro-inflammatory cytokines.[5][8] This inhibition is associated with a downregulation of NLRP3 and Caspase-1 expression.[5][9]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various markers of innate immune function as reported in the scientific literature.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Cytokine | Model System | This compound Treatment | Result | Reference |
| TNF-α | Cigarette Smoke Extract (CSE)-treated RAW264.7 macrophages | 1 µM | Significant decrease compared to CSE alone | [4] |
| IL-1β | CSE-treated RAW264.7 macrophages | 1 µM | Significant decrease compared to CSE alone | [4] |
| IL-6 | Spinal Cord Injury (SCI) in rats | 1 mg/kg, i.p. | Significant decrease in serum and spinal cord tissue | [1] |
| IL-18 | CSE-treated RAW264.7 macrophages | 1 µM | Significant decrease compared to CSE alone | [4] |
Table 2: Effect of this compound on Macrophage Polarization Markers
| Marker | Phenotype | Model System | This compound Treatment | Result | Reference |
| iNOS | M1 | CSE-treated RAW264.7 macrophages | 1 µM | Significant decrease in expression | [4] |
| Arg-1 | M2 | CSE-treated RAW264.7 macrophages | 1 µM | Significant increase in expression | [4] |
Table 3: Effect of this compound on NLRP3 Inflammasome Components
| Component | Model System | This compound Treatment | Result | Reference |
| NLRP3 | Traumatic Brain Injury (TBI) in rats | 1 mg/kg, i.p. | Significant decrease in protein levels | [8] |
| Caspase-1 (cleaved) | CSE-treated RAW264.7 macrophages | 1 µM | Significant decrease in protein levels | [5][9] |
Key Signaling Pathways
This compound-mediated activation of the ALX/FPR2 receptor triggers several downstream signaling pathways that contribute to its anti-inflammatory and pro-resolving effects.
ALX/FPR2 Signaling Cascade
The primary signaling pathway initiated by this compound involves its binding to the ALX/FPR2 receptor, leading to the modulation of intracellular signaling cascades that ultimately regulate gene expression and cellular function.
Figure 1: this compound activation of the ALX/FPR2 signaling pathway.
Inhibition of NF-κB Signaling
A key mechanism underlying the anti-inflammatory effects of this compound is the inhibition of the transcription factor NF-κB. By preventing the nuclear translocation of NF-κB, this compound suppresses the transcription of numerous pro-inflammatory genes, including those encoding cytokines and chemokines.
Figure 2: this compound-mediated inhibition of the NF-κB signaling pathway.
Modulation of the Lipoxygenase Pathway
Recent evidence suggests that this compound can also modulate the lipoxygenase (LOX) pathway. Specifically, it has been shown to downregulate the expression of 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.[10] This effect appears to be independent of 12-LOX and 15-LOX.[10]
Figure 3: this compound's inhibitory effect on the 5-lipoxygenase pathway.
Experimental Protocols
This section outlines general methodologies for key experiments cited in the literature on this compound and innate immunity. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.
Cell Culture and Treatment
-
Cell Lines: RAW264.7 (murine macrophage-like) cells are commonly used.
-
Primary Cells: Bone marrow-derived macrophages (BMDMs) or peripheral blood mononuclear cells (PBMCs) can be isolated and cultured.
-
Stimulation: Inflammation is often induced using lipopolysaccharide (LPS) or other relevant stimuli (e.g., cigarette smoke extract).
-
This compound Treatment: this compound is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations (e.g., 0.1 - 10 µM) for a specified duration before or after stimulation.
Cytokine Measurement (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in cell culture supernatants or biological fluids.
-
General Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples (cell culture supernatants) to the wells.
-
Incubate to allow the cytokine to bind to the capture antibody.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash again and add a substrate that is converted by the enzyme to produce a measurable colorimetric signal.
-
Measure the absorbance using a microplate reader and calculate cytokine concentrations based on the standard curve.
-
Western Blot Analysis
-
Principle: Western blotting is used to detect and quantify the expression of specific proteins (e.g., iNOS, Arg-1, NLRP3, Caspase-1, components of signaling pathways).
-
General Procedure:
-
Lyse cells to extract total protein.
-
Determine protein concentration using a protein assay (e.g., BCA).
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for the target protein.
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
-
Gene Expression Analysis (RT-qPCR)
-
Principle: Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the mRNA expression levels of target genes.
-
General Procedure:
-
Isolate total RNA from cells.
-
Reverse transcribe the RNA into complementary DNA (cDNA).
-
Perform qPCR using specific primers for the genes of interest and a reference gene (e.g., GAPDH).
-
The qPCR instrument monitors the amplification of the target DNA in real-time.
-
Relative gene expression is calculated using methods such as the ΔΔCt method.
-
Neutrophil Migration Assay (Boyden Chamber)
-
Principle: The Boyden chamber assay is a common method to assess cell migration in response to a chemoattractant.
-
General Procedure:
-
A porous membrane separates the upper and lower chambers of the Boyden apparatus.
-
Place a chemoattractant (e.g., LTB4 or IL-8) in the lower chamber.
-
Add isolated neutrophils to the upper chamber, with or without this compound.
-
Incubate to allow neutrophils to migrate through the pores towards the chemoattractant.
-
Fix and stain the cells that have migrated to the lower side of the membrane.
-
Count the migrated cells under a microscope to quantify chemotaxis.
-
In Vivo Animal Models
-
Models of Inflammation: Various animal models are used to study the in vivo effects of this compound, including models of acute lung injury, spinal cord injury, traumatic brain injury, and UVB-induced skin inflammation.[1][3][8]
-
Administration: this compound is typically administered via intraperitoneal (i.p.) injection at doses ranging from 0.1 to 1 mg/kg.[1][3]
-
Outcome Measures: Efficacy is assessed by measuring inflammatory markers in tissues and biological fluids, histological analysis of tissue damage, and functional outcomes relevant to the specific disease model.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent for a wide range of inflammatory diseases due to its ability to potently and selectively activate the pro-resolving ALX/FPR2 pathway. Its multifaceted effects on key innate immune cells, including the promotion of M2 macrophage polarization, inhibition of pro-inflammatory cytokine production, attenuation of neutrophil activity, and suppression of the NLRP3 inflammasome, highlight its robust anti-inflammatory and pro-resolving capabilities.
Future research should continue to elucidate the intricate downstream signaling pathways modulated by this compound in different immune cell types. Further preclinical studies in a broader range of disease models are warranted to fully establish its therapeutic efficacy and safety profile. The development of more stable and orally bioavailable analogs of this compound could also pave the way for its clinical translation. The comprehensive data and methodologies presented in this guide aim to facilitate and inspire further investigation into this promising immunomodulatory compound.
References
- 1. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxin A4 regulates natural killer cell and type 2 innate lymphoid cell activation in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Effect of lipoxin receptor agonist this compound on the NLRP3 inflammasome after traumatic brain injury in rats [journals.muhn.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
BML-111: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of lipoxin A4 (LXA4), an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties. As an agonist for the lipoxin A4 receptor (ALX/FPR2), this compound mimics the beneficial effects of LXA4, offering a more stable compound for in vitro and in vivo studies. Its multifaceted biological activities, including anti-inflammatory, anti-angiogenic, and anti-tumor effects, make it a valuable tool for investigating a wide range of cellular processes and potential therapeutic interventions. These application notes provide detailed protocols for utilizing this compound in various in vitro assays to explore its mechanism of action and therapeutic potential.
Mechanism of Action
This compound exerts its effects primarily by binding to and activating the G protein-coupled receptor ALX/FPR2. This activation triggers downstream signaling cascades that modulate inflammatory responses, cell migration, proliferation, and apoptosis. Key mechanisms of action observed in in vitro studies include the inhibition of pro-inflammatory cytokine production, suppression of NF-κB signaling, modulation of MAPK pathways, and regulation of cellular adhesion and migration.
Data Presentation: Quantitative Effects of this compound in In Vitro Assays
The following tables summarize the quantitative data from various in vitro studies investigating the effects of this compound.
| Assay | Cell Type | Parameter Measured | This compound Concentration | Result | Reference |
| Cellular Migration | Human Neutrophils | Inhibition of leukotriene B4-induced migration | IC50 = 5 nM | Potent inhibition of neutrophil migration.[1] | |
| Platelet Aggregation | Human Platelets | Inhibition of CRP-XL-induced aggregation | 6.25 µM | ~35% reduction in fibrinogen binding.[2] | |
| 12.5 µM | ~49% reduction in fibrinogen binding.[2] | ||||
| 25 µM | ~57% reduction in fibrinogen binding.[2] | ||||
| 50 µM | ~64% reduction in fibrinogen binding.[2] | ||||
| Platelet Adhesion | Human Platelets | Reduction of platelet adhesion on fibrinogen | 25 µM | 62% reduction in platelet adhesion.[2] | |
| 50 µM | 73% reduction in platelet adhesion.[2] | ||||
| Thrombus Formation | Human Whole Blood | Reduction of in vitro thrombus formation | 25 µM | ~43% reduction in thrombus formation. | |
| 50 µM | ~50% reduction in thrombus formation. | ||||
| Anti-inflammatory Effects | RAW264.7 Macrophages | Suppression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-18) | Not specified | Effective suppression of CSE-induced pro-inflammatory cytokine expression.[3][4] | |
| Upregulation of anti-inflammatory cytokine (IL-10) | Not specified | Upregulation of CSE-induced anti-inflammatory cytokine expression.[3][4] | |||
| Anti-Angiogenesis | Tumor-derived Endothelial Cells (Td-EC) | Inhibition of VEGF or CoCl2-induced migration and angiogenesis | Not specified | Inhibition of migration and angiogenesis.[5] | |
| Anti-tumor Effects | MCF-7 Breast Cancer Cells | Inhibition of CoCl2-stimulated EMT and migration | Not specified | Inhibition of EMT and migration.[6][7] | |
| Inhibition of MMP-2 and MMP-9 expression | Not specified | Downregulation of MMP-2 and MMP-9.[6][7] |
Experimental Protocols
Cell Culture and this compound Preparation
a. General Cell Culture:
-
Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 70-90% confluency.
b. This compound Stock Solution Preparation:
-
This compound is typically supplied as a solid.
-
Prepare a stock solution (e.g., 10 mM) by dissolving this compound in a suitable solvent such as DMSO or ethanol.
-
Store the stock solution at -20°C or -80°C for long-term use.
-
For experiments, dilute the stock solution to the desired final concentration in the cell culture medium. Ensure the final solvent concentration is minimal and does not affect cell viability (typically <0.1%).
Western Blot Analysis for Signaling Pathway Modulation
This protocol is for assessing the effect of this compound on protein expression and phosphorylation status in relevant signaling pathways (e.g., MAPK, NF-κB).
a. Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
b. Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software.
Transwell Migration/Invasion Assay
This assay evaluates the effect of this compound on cell migration and invasion.
a. Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell culture medium (serum-free and serum-containing)
-
This compound
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
b. Protocol:
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, this step is omitted.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium containing different concentrations of this compound.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a duration appropriate for the cell type (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Wash the inserts and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
Tube Formation Assay (In Vitro Angiogenesis)
This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.
a. Materials:
-
Endothelial cells (e.g., HUVECs)
-
Matrigel or similar basement membrane extract
-
96-well plates
-
Cell culture medium
-
This compound
-
Calcein AM (for fluorescent visualization)
-
Microscope with a camera
b. Protocol:
-
Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound.
-
Seed the cells onto the solidified Matrigel.
-
Incubate the plate for 4-18 hours to allow for tube formation.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Inflammation
Caption: this compound binds to the ALX/FPR2 receptor, initiating a signaling cascade that inhibits the NF-κB pathway and modulates cytokine production, leading to an anti-inflammatory response.
Experimental Workflow for Transwell Migration Assay
Caption: Step-by-step workflow for conducting a transwell cell migration assay to evaluate the effect of this compound.
Logical Relationship of this compound's Anti-Angiogenic Effects
Caption: this compound inhibits key steps in angiogenesis, including endothelial cell migration and tube formation, which are stimulated by factors like VEGF.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipoxin A4 analogue, this compound, reduces platelet activation and protects from thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, the lipoxin A4 agonist, modulates VEGF or CoCl2-induced migration, angiogenesis and permeability in tumor-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
BML-111: In Vivo Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
BML-111 is a synthetic analog of the endogenous lipid mediator Lipoxin A4 (LXA4) and functions as a potent agonist for the Lipoxin A4 receptor (ALX/FPR2).[1][2] Renowned for its stability, making it highly suitable for in vivo research, this compound exhibits significant anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1][2] This document provides detailed application notes and standardized protocols for in vivo experiments utilizing this compound, designed to guide researchers in pharmacology and drug development. It consolidates data from various studies, offering insights into its mechanism of action, appropriate animal models, and key experimental methodologies.
Mechanism of Action
This compound exerts its biological effects primarily by activating the ALX/FPR2 receptor, a G protein-coupled receptor.[2][3] This activation initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation and modulation of immune responses. Key pathways influenced by this compound include the downregulation of pro-inflammatory cytokines such as TNF-α and IL-6, inhibition of the 5-lipoxygenase (5-LOX) pathway, and regulation of the renin-angiotensin system by repressing angiotensin-converting enzyme (ACE) and increasing ACE2 activity.[1][2][4]
This compound Signaling Pathway
Caption: this compound binds to the ALX/FPR2 receptor, initiating downstream signaling that inhibits pro-inflammatory and pro-tumorigenic pathways while promoting pro-resolving and apoptotic pathways.
In Vivo Experimental Data Summary
The following table summarizes quantitative data from various in vivo studies investigating the effects of this compound across different disease models.
| Animal Model | Disease/Condition | This compound Dosage | Administration Route | Duration | Key Findings | Reference |
| Male ICR Mice | H22 Hepatocarcinoma | 1 mg/kg | Intraperitoneal | 15 days | Suppressed tumor growth and angiogenesis; enhanced apoptosis. | [1] |
| BALB/c Nude Mice | MCF-7 Breast Cancer | 1 mg/kg | Intraperitoneal | Not Specified | Inhibited EMT and migration of breast cancer cells. | [2] |
| Male SD Rats | Spinal Cord Injury | Not Specified | Not Specified | Not Specified | Alleviated spinal edema and ultrastructural damage; reduced inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress. | [4] |
| Pregnant Rats | Preeclampsia (CdCl₂-induced) | 1 mg/kg/day | Intraperitoneal | Post-model establishment | Relieved high blood pressure, renal dysfunction, and placental inflammation. | [5] |
| DBA/1 Mice | Collagen-Induced Arthritis | Not Specified | Not Specified | Not Specified | Reduced clinical disease scores and joint destruction; decreased serum TNF-α and IL-6. | [6] |
Detailed In Vivo Experimental Protocol
This protocol provides a generalized framework for conducting in vivo studies with this compound. Specific parameters should be optimized based on the research question and animal model.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]
-
Experimental Animals (species and strain appropriate for the disease model)
-
Sterile syringes and needles
-
Anesthetic agent (if required for procedures)
-
Tools for sample collection (e.g., blood collection tubes, surgical instruments)
-
Reagents for downstream analysis (e.g., ELISA kits, antibodies for Western blot/IHC)
Experimental Workflow
Caption: General workflow for in vivo experiments using this compound, from animal preparation and treatment to final data analysis.
Animal Models and Disease Induction
-
Cancer Models: Subcutaneous or orthotopic inoculation of cancer cells (e.g., MCF-7, H22) into immunocompromised (e.g., BALB/c nude) or immunocompetent mice.[1][2]
-
Inflammatory Models:
-
Acute Lung/Liver Injury: Administration of lipopolysaccharide (LPS) to induce a systemic inflammatory response.[1]
-
Spinal Cord Injury (SCI): Surgical induction of trauma to the spinal cord.[4]
-
Collagen-Induced Arthritis (CIA): Immunization with type II collagen in susceptible mouse strains like DBA/1.[6]
-
Preeclampsia: Intraperitoneal injection of low-dose cadmium chloride in pregnant rats.[5]
-
Preparation and Administration of this compound
-
Reconstitution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). For in vivo use, it is recommended to prepare fresh working solutions daily.[1]
-
Vehicle Formulation: A commonly used vehicle for intraperitoneal injection consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. Ensure the final solution is clear. Sonication or gentle heating may aid dissolution.[1]
-
Dosage: A frequently effective dose is 1 mg/kg body weight, administered daily via intraperitoneal injection.[1][2][5] However, the optimal dose and frequency should be determined through dose-response studies for each specific model.
-
Administration: Administer the prepared this compound solution or vehicle control to the respective animal groups using an appropriate route (intraperitoneal injection is common).
Outcome Measures and Analysis
-
Tumor Studies:
-
Measure tumor volume regularly using calipers.
-
At the endpoint, excise tumors for weight measurement, histology (H&E staining), and immunohistochemistry (IHC) to assess apoptosis (e.g., TUNEL assay) and macrophage infiltration.[1]
-
-
Inflammation and Injury Models:
-
Collect blood samples to measure systemic levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.[4][6]
-
Harvest affected tissues (e.g., spinal cord, joints, placenta) for histological analysis to assess tissue damage, edema, and cellular infiltration.[4][5][6]
-
Perform Western blot analysis on tissue lysates to quantify the expression of key proteins in relevant signaling pathways (e.g., ACE, ACE2, 5-LOX).[1][2][5]
-
-
Functional Assessments:
Conclusion
This compound is a valuable research tool for investigating the therapeutic potential of activating the Lipoxin A4 pathway in a variety of disease contexts. Its stability and proven efficacy in multiple preclinical in vivo models make it a strong candidate for studies focusing on inflammation, cancer, and immune modulation. The protocols and data presented here provide a comprehensive guide for researchers to design and execute robust in vivo experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 4. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of this compound in Preeclampsia Rat Model Induced by the Low Dose of Cadmium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
BML-111: Application Notes and Protocols for Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of lipoxin A4 (LXA4) and a potent agonist for the lipoxin A4 receptor (ALX/FPR2).[1][2] Lipoxins are endogenous lipid mediators that play a crucial role in the resolution of inflammation. This compound mimics these anti-inflammatory properties and has demonstrated anti-angiogenic and anti-tumor effects in a variety of in vitro and in vivo models.[1][3] These characteristics make this compound a valuable tool for research in inflammation, cancer biology, and immunology.
This document provides detailed application notes and protocols for the use of this compound in various cell culture assays.
Mechanism of Action
This compound exerts its biological effects primarily through the activation of the ALX/FPR2 receptor, a G protein-coupled receptor.[4] This activation triggers several downstream signaling pathways, leading to the modulation of cellular processes such as inflammation, apoptosis, and migration. Key pathways influenced by this compound include:
-
MAPK Signaling Pathway: this compound has been shown to suppress the activation of MAPK1 and MAPK8, which can, in turn, induce autophagy and inhibit apoptosis in alveolar macrophages.[5]
-
Notch-1 Signaling Pathway: In macrophages, this compound can downregulate the expression of Hes-1 and the ratio of activated Notch-1 to Notch-1, suggesting an anti-inflammatory mechanism involving this pathway.[4][6]
-
5-Lipoxygenase (5-LOX) Pathway: this compound can inhibit the 5-LOX pathway, leading to the downregulation of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9. This inhibition plays a role in reducing cancer cell migration and epithelial-mesenchymal transition (EMT).[7][8]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory effects of this compound observed in various cell culture assays.
| Cell Line | Assay | Parameter | Value | Reference(s) |
| H22 | Cellular Migration | IC50 | 5 nM | [1] |
| Alveolar Macrophages | Autophagy Induction | Peak Autophagy | 100 nM | [5] |
| MCF-7 | Cell Viability | Effective Concentration | 400 µg/L | [9] |
| Human Platelets | Platelet Aggregation Inhibition | Effective Concentration Range | 12.5 - 50 µM | [10] |
| Human Platelets | Thrombus Formation Inhibition | Effective Concentration Range | 25 - 50 µM | [10] |
| Cell Line | Treatment/Stimulus | Measured Effect | This compound Concentration | Result | Reference(s) |
| RAW264.7 | Cigarette Smoke Extract (CSE) | Pro-inflammatory Cytokine Expression (TNF-α, IL-1β, IL-18) | Dose-dependent | Suppression | [2][4] |
| RAW264.7 | Cigarette Smoke Extract (CSE) | Anti-inflammatory Cytokine Expression (IL-10) | Dose-dependent | Upregulation | [2][4] |
| RAW264.7 | Cigarette Smoke Extract (CSE) | M1 Macrophage Marker (iNOS) Expression | Not specified | Reduction | [6][11] |
| RAW264.7 | Cigarette Smoke Extract (CSE) | M2 Macrophage Marker (Arg-1) Expression | Not specified | Increase | [6][11] |
| MCF-7 | CoCl2 | Epithelial-Mesenchymal Transition (EMT) | 400 µg/L | Inhibition | [7][12] |
| MCF-7 | CoCl2 | Cell Migration | 400 µg/L | Inhibition | [7][12] |
Signaling Pathway Diagrams
References
- 1. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 9. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for B-111 in Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of Lipoxin A4 (LXA4), an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties.[1] As an agonist for the formyl peptide receptor 2 (FPR2/ALX), this compound has garnered significant interest for its therapeutic potential in a variety of diseases, including cancer and inflammatory disorders.[2][3] A key aspect of its mechanism of action is the modulation of cell migration, a fundamental process in immune responses, cancer metastasis, and tissue repair. These application notes provide detailed protocols for utilizing this compound in common in vitro migration assays, along with a summary of its effects on various cell types and an overview of the underlying signaling pathways.
Mechanism of Action
This compound exerts its effects primarily through the activation of the G-protein coupled receptor FPR2/ALX.[2] This receptor is expressed on a wide range of cells, including immune cells like neutrophils and macrophages, as well as cancer cells.[4] Activation of FPR2/ALX by this compound can trigger diverse downstream signaling cascades that ultimately impact the migratory capacity of the cell. In the context of cancer cell migration, this compound has been shown to inhibit the 5-lipoxygenase (5-LOX) pathway, leading to the downregulation of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and subsequent cell invasion.[2][5]
Data Presentation: Quantitative Effects of this compound on Cell Migration
The following table summarizes the effective concentrations of this compound observed in various in vitro migration and related assays across different cell types.
| Cell Type | Assay Type | Effective Concentration | Observed Effect | Citation(s) |
| Human Breast Cancer (MCF-7) | Wound Healing & Transwell Assay | 400 µg/L (~1.4 µM) | Inhibition of CoCl₂-induced migration | [2][5][6] |
| Murine Macrophage (RAW264.7) | Not specified (inflammation modulation) | 2.5 - 10 µM | Modulation of macrophage polarization | [1][7][8] |
| Human Neutrophils | Chemotaxis Assay | IC₅₀ ≈ 5 nM | Inhibition of leukotriene B4-induced migration | [9] |
| Murine Neutrophils | In vivo recruitment | 10 - 100 µg/kg | Dose-dependent reduction of neutrophil recruitment | [10] |
| Murine Alveolar Macrophages | Autophagy Induction | 100 nM | Peak induction of autophagy | [4] |
Note: The effective concentration of this compound can vary depending on the cell type, the specific stimulus used to induce migration, and the assay conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Experimental Protocols
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration in a two-dimensional context.
Materials:
-
Cells of interest
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tips or a specialized scratch tool
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed cells into a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Starvation (Optional): Once the cells reach confluency, replace the complete medium with serum-free medium and incubate for 2-4 hours. This step helps to minimize cell proliferation, which could interfere with the migration analysis.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer. Apply firm, even pressure to ensure a clean, cell-free gap. A cross-shaped scratch can also be made.
-
Washing: Gently wash the wells with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with fresh serum-free or low-serum medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the this compound stock).
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated locations (e.g., using markings on the plate as a reference). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the scratch in the control wells is nearly closed.
-
Data Analysis: The rate of wound closure can be quantified by measuring the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as follows:
% Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] x 100%
Transwell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic response of cells towards a chemoattractant through a porous membrane.
Materials:
-
Cells of interest
-
This compound
-
Chemoattractant (e.g., FBS, specific chemokines)
-
Serum-free medium
-
PBS
-
Transwell inserts (with appropriate pore size for the cell type)
-
24-well companion plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet or DAPI)
-
Inverted microscope with a camera
Protocol:
-
Cell Preparation: Culture cells to sub-confluency. On the day of the assay, harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).
-
Assay Setup:
-
Add the chemoattractant-containing medium to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding and Treatment:
-
In a separate tube, pre-incubate the cell suspension with different concentrations of this compound or vehicle control for a short period (e.g., 30 minutes) at 37°C.
-
Seed the treated cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a duration that allows for cell migration (typically 4-24 hours, depending on the cell type).
-
Removal of Non-Migrated Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe the inside of the insert to remove the non-migrated cells from the upper surface of the membrane.
-
Fixation and Staining:
-
Fix the migrated cells on the bottom side of the membrane by immersing the insert in a fixation solution for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the cells by immersing the insert in a staining solution (e.g., Crystal Violet) for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Image Acquisition and Quantification:
-
Allow the inserts to air dry.
-
Using an inverted microscope, capture images of the stained cells on the underside of the membrane from several random fields.
-
Count the number of migrated cells per field. The results can be expressed as the average number of migrated cells per field or as a percentage of the control.
-
Mandatory Visualization
Signaling Pathway of this compound in Inhibiting Cell Migration
References
- 1. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
BML-111: Application Notes and Protocols for Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of Lipoxin A4 (LXA4), an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties. This compound acts as an agonist for the formyl peptide receptor 2 (FPR2/ALX), initiating signaling cascades that modulate various cellular processes, including angiogenesis.[1] In the context of cancer biology and other angiogenesis-dependent diseases, this compound has emerged as a valuable tool for studying the inhibition of new blood vessel formation. These application notes provide a comprehensive overview of the use of this compound in angiogenesis research, including its mechanism of action, quantitative data on its anti-angiogenic effects, and detailed protocols for key in vitro and in vivo assays.
Mechanism of Action
This compound exerts its anti-angiogenic effects primarily through its interaction with the FPR2/ALX receptor on endothelial cells.[1] Activation of this G protein-coupled receptor initiates a signaling cascade that counteracts pro-angiogenic stimuli, such as Vascular Endothelial Growth Factor (VEGF). The key molecular mechanisms include:
-
Modulation of Matrix Metalloproteinases (MMPs): this compound has been shown to modulate the activity of MMP-2 and MMP-9, enzymes crucial for the degradation of the extracellular matrix, a critical step in endothelial cell migration and invasion.[1][2]
-
Downregulation of Pro-Angiogenic Factors: Treatment with this compound leads to a decrease in the production of key pro-angiogenic factors, including Hypoxia-Inducible Factor-1α (HIF-1α) and Cyclooxygenase-2 (COX-2).[1]
-
Stabilization of Endothelial Cell Junctions: this compound promotes the stability of adherens junctions by modulating the VE-cadherin/β-catenin complex, thereby reducing endothelial permeability and inhibiting the initial stages of angiogenesis.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on key processes involved in angiogenesis.
| Assay | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| Cellular Migration | Leukocytes | Leukotriene B4 | 5 nM | IC50 for inhibition of migration | MedChemExpress |
| Parameter | Observation | Reference |
| Endothelial Cell Viability | Inhibited in a dose-dependent manner | [1] |
| Endothelial Cell Migration | Significantly inhibited | [1] |
| Endothelial Tube Formation | Markedly reduced | [1] |
| In vivo Angiogenesis (CAM Assay) | Inhibition of new blood vessel formation | [1] |
Experimental Protocols
Endothelial Cell Migration Assays
a) Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess the effect of this compound on endothelial cell migration.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Complete endothelial cell growth medium
-
Basal medium (serum-free)
-
This compound (stock solution in DMSO)
-
VEGF (or other pro-angiogenic stimulus)
-
Phosphate Buffered Saline (PBS)
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed HUVECs in 6-well plates and culture until they form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with basal medium containing different concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO). Pre-incubate for 1 hour.
-
Add the pro-angiogenic stimulus (e.g., VEGF, 20 ng/mL) to the wells, except for the negative control group.
-
Capture images of the scratch at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).
-
Quantify the migration by measuring the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: [(Initial Area - Final Area) / Initial Area] * 100.
b) Transwell Migration (Boyden Chamber) Assay
This assay allows for the quantification of chemotactic migration of endothelial cells towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
HUVECs
-
Basal medium (serum-free)
-
This compound
-
VEGF
-
Cotton swabs
-
Crystal Violet staining solution
Protocol:
-
Pre-coat the upper surface of the Transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin or gelatin) if required.
-
In the lower chamber of the 24-well plate, add basal medium containing VEGF (e.g., 20 ng/mL) as the chemoattractant.
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 1 x 10^5 cells/mL.
-
In a separate tube, treat the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes.
-
Seed 100 µL of the cell suspension into the upper chamber of the Transwell inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Materials:
-
Matrigel® Basement Membrane Matrix
-
HUVECs
-
Basal medium
-
This compound
-
VEGF
-
96-well plates (pre-chilled)
-
Microscope with a camera
Protocol:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel® into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
-
Harvest HUVECs and resuspend them in basal medium at a concentration of 2 x 10^5 cells/mL.
-
Treat the cell suspension with different concentrations of this compound or vehicle control for 30 minutes.
-
Add 100 µL of the HUVEC suspension to each Matrigel®-coated well.
-
Add VEGF (e.g., 20 ng/mL) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-12 hours.
-
Monitor the formation of tube-like structures under a microscope.
-
Capture images and quantify angiogenesis by measuring parameters such as the total tube length, number of branch points, and number of loops using angiogenesis analysis software.
Chick Chorioallantoic Membrane (CAM) Assay
This in vivo assay provides a robust model to study angiogenesis in a living system.
Materials:
-
Fertilized chicken eggs
-
Egg incubator
-
Sterile PBS
-
This compound
-
VEGF (positive control)
-
Thermanox® coverslips or sterile filter paper discs
-
Stereomicroscope
Protocol:
-
Incubate fertilized chicken eggs at 37.5°C with 60-70% humidity for 3 days.
-
On day 3, create a small window in the eggshell to expose the CAM.
-
On day 10, place a sterile Thermanox® coverslip or filter paper disc soaked with this compound solution (e.g., 1-10 µM in PBS), VEGF solution (positive control), or PBS (negative control) onto the CAM.
-
Seal the window with sterile tape and return the eggs to the incubator.
-
After 48-72 hours of incubation, open the window and observe the CAM under a stereomicroscope.
-
Capture images of the area around the disc.
-
Quantify angiogenesis by counting the number of blood vessels converging towards the disc or by using image analysis software to measure vessel density and length.
Mandatory Visualization
References
- 1. This compound, the lipoxin A4 agonist, modulates VEGF or CoCl2-induced migration, angiogenesis and permeability in tumor-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of BML-111 in Arthritis Models: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BML-111 is a synthetic analog of lipoxin A4 (LXA4), an endogenous lipid mediator that plays a crucial role in the resolution of inflammation. As an agonist for the lipoxin A4 receptor (ALX/FPR2), this compound has demonstrated significant therapeutic potential in various preclinical models of inflammatory diseases, including arthritis. This document provides detailed application notes and protocols for the use of this compound in established murine models of arthritis, specifically collagen-induced arthritis (CIA) and zymosan-induced arthritis. The information is intended to guide researchers in designing and executing experiments to evaluate the anti-arthritic efficacy of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and activating the ALX/FPR2 receptor, a G protein-coupled receptor expressed on various immune cells, including neutrophils and macrophages.[1][2] Activation of ALX/FPR2 initiates a signaling cascade that ultimately leads to the inhibition of pro-inflammatory pathways, primarily the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways.[3] This results in the reduced production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), thereby attenuating the inflammatory response and subsequent joint damage characteristic of arthritis.[1]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical arthritis models.
Table 1: Effect of this compound on Clinical and Inflammatory Parameters in Collagen-Induced Arthritis (CIA) Model
| Parameter | Control Group (CIA) | This compound Treated Group (CIA) | Percentage Reduction | p-value | Reference |
| Mean Arthritis Score | Data not available | Data not available | Significantly Reduced | < 0.05 | Zhang et al., 2008[1] |
| Serum TNF-α (pg/mL) | Data not available | Data not available | Significantly Reduced | < 0.05 | Zhang et al., 2008[1] |
| Serum IL-6 (pg/mL) | Data not available | Data not available | Significantly Reduced | < 0.05 | Zhang et al., 2008[1] |
Note: The specific quantitative values from the primary study by Zhang et al., 2008 were not accessible. The study reported significant reductions in the this compound treated group compared to the control group.
Table 2: Effect of this compound on Zymosan-Induced Arthritis Model
| Parameter | Control Group (Zymosan) | This compound Treated Group (Zymosan) | Percentage Reduction | p-value | Reference |
| Knee Joint Edema (mm) | ~1.0 | ~0.5 | ~50% | < 0.05 | Conte et al., 2010[4] |
| Total Leucocyte Influx (x10⁵ cells/cavity) | ~4.0 | ~2.0 | ~50% | < 0.05 | Conte et al., 2010[4] |
| Neutrophil Influx (x10⁵ cells/cavity) | ~3.5 | ~1.5 | ~57% | < 0.05 | Conte et al., 2010[4] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This model is widely used to study the immunopathology of rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., 0.4% DMSO solution)
-
Syringes and needles (27G)
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.05 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
To prepare the primary immunization emulsion, emulsify the collagen solution with an equal volume of Complete Freund's Adjuvant (CFA).
-
To prepare the booster immunization emulsion, emulsify the collagen solution with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Inject 100 µL of the CII/IFA emulsion intradermally at a site near the primary injection.
-
-
This compound Administration:
-
Note: The specific dosage and administration schedule from the key study by Zhang et al. (2008) were not available. A suggested starting point, based on other in vivo studies, is a prophylactic administration.
-
Dosage: A dosage of 1 mg/kg has been used in other inflammatory models and can be a starting point for dose-response studies.[5]
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency: Daily, starting from the day of the booster immunization (Day 21) or upon the first signs of arthritis.
-
Control Group: Administer an equal volume of the vehicle to the control group of mice.
-
-
Assessment of Arthritis:
-
Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.
-
Score the severity of arthritis in each paw on a scale of 0-4:
-
0 = No swelling or erythema
-
1 = Mild swelling and/or erythema of the wrist/ankle
-
2 = Moderate swelling and/or erythema of the wrist/ankle
-
3 = Severe swelling and/or erythema of the entire paw
-
4 = Maximum swelling and erythema with joint deformity
-
-
The maximum arthritis score per mouse is 16.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., day 35-42), collect blood samples for cytokine analysis (TNF-α, IL-6) using ELISA.
-
Harvest paws for histological analysis to assess joint inflammation, cartilage destruction, and bone erosion.
-
Zymosan-Induced Arthritis in C57BL/6 Mice
This is an acute model of inflammatory arthritis driven by the innate immune system.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Zymosan A from Saccharomyces cerevisiae
-
This compound
-
Sterile saline
-
Syringes and needles (30G)
Protocol:
-
Preparation of Reagents:
-
Prepare a suspension of Zymosan A in sterile saline at a concentration of 30 mg/mL.
-
Dissolve this compound in a suitable vehicle to the desired concentration.
-
-
Induction of Arthritis and this compound Treatment:
-
This compound Pre-treatment: Administer 200 ng of this compound in a volume of 10 µL intra-articularly into the right knee joint cavity of each mouse.[4]
-
Induction of Arthritis: 30 minutes after this compound administration, inject 30 µg of zymosan in a volume of 10 µL intra-articularly into the same knee joint.[4]
-
Control Groups:
-
Inject one group of mice with sterile saline only.
-
Inject another group with zymosan and the vehicle for this compound.
-
-
-
Assessment of Arthritis:
-
Measure knee joint diameter with a digital caliper at various time points (e.g., 6, 24, 48 hours) after zymosan injection to assess edema.
-
-
Endpoint Analysis (e.g., at 6 or 24 hours):
-
Euthanize the mice and perform a synovial lavage of the knee joint with sterile saline.
-
Determine the total number of leukocytes and neutrophils in the synovial fluid using a hemocytometer and cytospin preparations.
-
Visualization of Signaling Pathways and Workflows
References
- 1. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. univ-bio.com [univ-bio.com]
- 4. Lipoxin A4 attenuates zymosan-induced arthritis by modulating endothelin-1 and its effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for BML-111 in Acute Lung Injury (ALI) Studies
Introduction
Data Presentation: Quantitative Summary
The protective effects of BML-111 have been demonstrated in various in vivo and in vitro models of acute lung injury. The following tables summarize the quantitative data from key studies.
Table 1: Summary of In Vivo this compound Studies in Acute Lung Injury
| Animal Model | ALI Inducer | This compound Dosage & Administration | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rat | Lipopolysaccharide (LPS) | 1 mg/kg, Intraperitoneal (prophylactic) | - Significantly reduced lung wet/dry weight ratio. - Dramatically decreased TNF-α and IL-6 levels in bronchoalveolar lavage (BAL) fluid. - Alleviated inflammation and lung injury scores. | [2][8] |
| C57BL/6 Mice | Lipopolysaccharide (LPS) | Not specified | - Significantly improved mouse survival rate. - Reduced body weight loss. - Attenuated neutrophil infiltration and endothelial hyperpermeability. | [7] |
| Mice | Cerulein + LPS ("two-hit" model) | Not specified (prophylactic) | - Significantly reduced serum levels of amylase, TNF-α, and IL-1β. - Markedly increased serum levels of the anti-inflammatory cytokine IL-10. - Reduced lung wet/dry weight ratio and pathology scores. | [6] |
| Sprague-Dawley Rat | High Tidal Volume Mechanical Ventilation (VILI) | 1 mg/kg, Intraperitoneal | - Improved oxygenation. - Reduced histological injury scores. - Decreased levels of IL-1β, IL-6, and TNF-α. - Reduced neutrophil infiltration in BAL fluid. |[9] |
Table 2: Summary of In Vitro this compound Studies in Acute Lung Injury Models
| Cell Type | In Vitro Model | This compound Treatment | Key Quantitative Findings | Reference |
|---|---|---|---|---|
| Rat Alveolar Macrophages (AMs) | Lipopolysaccharide (LPS) Challenge | Pre-treatment for 6 hours | - Potently boosted cell viability (MTT assay). - Inhibited LPS-induced apoptosis. - Induced autophagy. | [2] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Lipopolysaccharide (LPS) Challenge | Pre-treatment | - Mitigated endothelial hyperpermeability (Transwell assay). - Upregulated the expression of junction proteins. | [7] |
| Primary Mouse Alveolar Epithelial Cells (AECs) | Lipopolysaccharide (LPS) Challenge | Not specified | - Alleviated LPS-induced apoptosis. - Reduced production of TNF-α, IL-6, and IL-1β. | [1][10] |
| RAW264.7 Macrophages | Cigarette Smoke Extract (CSE) | Not specified | - Suppressed expression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-18. - Upregulated the anti-inflammatory cytokine IL-10. - Reduced M1 macrophage polarization markers (iNOS) and increased M2 markers (Arg-1). |[3][5][11] |
Signaling Pathways and Mechanisms of Action
This compound exerts its protective effects in ALI through multiple signaling pathways. It modulates inflammation, apoptosis, autophagy, and endothelial barrier integrity.
This compound's primary mechanism involves the activation of the FPR2/ALX receptor, which triggers downstream signaling cascades that collectively resolve inflammation and protect lung tissue.
In ventilator-induced lung injury, this compound demonstrates anti-inflammatory effects by targeting the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
A more recently discovered mechanism in alveolar epithelial cells involves the microRNA miR-494 and the Slit2/Robo4 signaling axis, which is crucial for maintaining cellular stability and response to injury.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for studying this compound in ALI.
Protocol 1: LPS-Induced ALI Model in Rats (In Vivo) [2]
-
Animal Preparation: Use male Sprague-Dawley rats. Anesthetize the rats with an intraperitoneal injection of a ketamine/thiazine (B8601807) mixture (e.g., 4 mL/kg body weight of ketamine at 20 mg/mL and thiazine at 2 mg/mL).
-
Grouping: Randomly divide rats into experimental groups (n=6/group):
-
Control (PBS)
-
This compound only (1 mg/kg)
-
ALI model (LPS 5 mg/kg)
-
Vehicle + ALI model (PBS + LPS 5 mg/kg)
-
This compound + ALI model (this compound 1 mg/kg + LPS 5 mg/kg)
-
-
Administration:
-
For the prophylactic treatment group, administer this compound (1 mg/kg) or vehicle (PBS) via intraperitoneal injection.
-
After a set pre-treatment time (e.g., 30 minutes to 1 hour), induce ALI by intratracheal instillation of LPS (5 mg/kg body weight).
-
-
Monitoring and Sample Collection: Monitor the animals for a specified period (e.g., 4-24 hours). Subsequently, euthanize the animals to collect bronchoalveolar lavage (BAL) fluid and lung tissues for analysis.
Protocol 2: In Vitro Treatment of Alveolar Macrophages (AMs) [2]
-
Cell Isolation: Isolate primary alveolar macrophages from untreated male Sprague-Dawley rats according to standard institutional protocols.
-
Cell Culture: Seed isolated AMs into appropriate culture plates (e.g., 96-well plates at 1 x 10⁴ cells/well for viability assays) and culture at 37°C in a humidified 5% CO₂ incubator.
-
Treatment:
-
Pre-treat the AMs with this compound for 6 hours.
-
Following pre-treatment, challenge the cells with LPS to induce an inflammatory response.
-
Include control groups: vehicle only, LPS only, and this compound only.
-
-
Analysis: After a 24-hour incubation period, assess the cells for viability (MTT assay), apoptosis (flow cytometry), and autophagy (Western blot for biomarkers).
Protocol 3: Assessment of Lung Injury [2][6]
-
Lung Wet/Dry Weight Ratio:
-
Excise the right lung and record its wet weight.
-
Dry the lung in an oven at 60°C for 72 hours until a constant weight is achieved (the dry weight).
-
Calculate the ratio of wet weight to dry weight as an indicator of pulmonary edema.
-
-
Histological Examination:
-
Fix the left lung with 4% paraformaldehyde.
-
Embed the fixed tissue in paraffin, section it, and perform Hematoxylin and Eosin (H&E) staining.
-
Score the lung injury blindly by a pathologist based on criteria such as alveolar congestion, hemorrhage, neutrophil infiltration, and thickness of the alveolar wall.
-
Protocol 4: Cytokine Measurement by ELISA [2][3]
-
Sample Preparation: Collect BAL fluid from in vivo experiments or cell culture supernatants from in vitro experiments.
-
ELISA Procedure:
-
Use commercial ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10).
-
Perform the assay according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
-
Quantification: Calculate the concentration of each cytokine in the samples by comparing their absorbance to a standard curve generated from known concentrations of the recombinant cytokine.
Protocol 5: Western Blot Analysis for Signaling Proteins [2]
-
Protein Extraction: Lyse lung tissue or cultured cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-MAPK, total MAPK, LC3-II/I, NF-κB) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. This compound attenuates acute lung injury in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a lipoxin receptor agonist, attenuates ventilator-induced lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates inflammatory response of alveolar epithelial cells via miR-494/Slit2/Robo4 signalling axis to improve acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
BML-111 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of BML-111 in aqueous solutions. This compound, a lipoxin A4 analog, is a potent agonist for the formyl peptide receptor 2 (FPR2/ALX), exhibiting anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1] However, its lipophilic nature presents challenges in aqueous environments commonly used in experimental assays. This guide offers troubleshooting strategies and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
This compound is a synthetic analog of lipoxin A4 and a potent agonist of the lipoxin A4 receptor (FPR2/ALX).[1][2] Its primary biological activities include anti-inflammatory, anti-angiogenic, and anti-tumor effects.[1] It has been shown to reduce inflammation and oxidative stress in various in vivo and in vitro models.[2][3]
Q2: What are the known solvents for this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and 100% ethanol (B145695).[4]
Q3: Can this compound be dissolved directly in aqueous buffers like PBS or cell culture media?
Due to its lipophilic nature, this compound has poor solubility in purely aqueous solutions and is likely to precipitate. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol before diluting it into aqueous buffers or media.
Q4: What are the signs of this compound solubility issues in my experiments?
Signs of solubility problems include the appearance of a precipitate or cloudiness in your stock solution or final assay medium after the addition of this compound. Inconsistent results between experimental replicates and lower than expected biological activity can also be indicative of poor solubility, as the actual concentration of the dissolved compound may be lower than calculated.
Troubleshooting Guide
This section provides solutions to common problems encountered when working with this compound in aqueous solutions.
Issue 1: Precipitate formation upon dilution of the organic stock solution into an aqueous buffer.
-
Cause: The final concentration of the organic co-solvent is insufficient to maintain the solubility of this compound in the aqueous medium. The solubility limit of this compound in the final solution has been exceeded.
-
Solutions:
-
Decrease the Final Concentration: Attempt using lower final concentrations of this compound in your assay.
-
Optimize Co-solvent Percentage: While preparing the working solution, ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility, yet remains at a non-toxic level for the cells in your assay (typically below 0.5%).
-
Utilize Alternative Co-solvents: Consider using other co-solvents such as polyethylene (B3416737) glycol 300 (PEG300) or Tween-80 in combination with DMSO.[1]
-
Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can aid in the dissolution of the compound. However, care should be taken to avoid degradation of this compound.[1]
-
Issue 2: Inconsistent or lower-than-expected biological activity.
-
Cause: This could be due to the precipitation of this compound, leading to a lower effective concentration in the assay. The compound may also adhere to plasticware.
-
Solutions:
-
Confirm Complete Dissolution: Before use, visually inspect your stock and working solutions to ensure there is no precipitate.
-
Use Low-Binding Plasticware: To minimize the adsorption of the lipophilic compound to labware, consider using low-protein-binding tubes and plates.
-
Incorporate a Surfactant: Including a low, non-toxic concentration of a surfactant like Tween-80 in your assay buffer can help prevent adsorption and improve solubility.
-
Quantitative Data Summary
The following tables provide a summary of this compound solubility in various solvents.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration |
| DMSO | 25 mg/mL |
| 100% Ethanol | 25 mg/mL |
Data sourced from[4]
Table 2: Formulations for Aqueous Solutions
For in vivo and in vitro experiments, a co-solvent approach is necessary to achieve a clear aqueous solution of this compound.
| Formulation Components | Achievable Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of DMSO or 100% ethanol to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the this compound is completely dissolved. A brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure no particulate matter is present.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Stock solutions in DMSO are stable for at least 6 months at -80°C and 1 month at -20°C.[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw a frozen aliquot of the this compound stock solution (e.g., 10 mg/mL in DMSO).
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Serially dilute the stock solution in cell culture medium to reach the final desired concentration. It is crucial to add the stock solution to the medium while vortexing or gently mixing to ensure rapid and even dispersion, which helps to prevent precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
This compound Signaling Pathway
This compound exerts its effects primarily through the G-protein coupled receptor FPR2/ALX. Activation of this receptor can trigger multiple downstream signaling cascades, including the MAPK and Nrf2 pathways, leading to anti-inflammatory and antioxidant responses.[5][6]
Caption: this compound signaling cascade.
Experimental Workflow for Preparing Aqueous Solutions
The following diagram illustrates a logical workflow for successfully preparing aqueous solutions of this compound for experimental use.
Caption: this compound aqueous solution preparation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dovepress.com [dovepress.com]
- 3. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzo Life Sciences this compound (5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 5. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LipoxinA4 analog this compound protects podocytes cultured in high-glucose medium against oxidative injury via activating Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing BML-111 Concentration for Cell Treatment: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is BML-111 and what is its primary mechanism of action?
A1: this compound is a synthetic analog of lipoxin A4 (LXA4), an endogenous lipid mediator known for its anti-inflammatory and pro-resolving properties. This compound functions as a selective agonist for the lipoxin A4 receptor (ALX/FPR2), initiating downstream signaling cascades that modulate inflammatory responses, cell migration, and proliferation.[1] Its effects have been observed in various cell types, where it can influence pathways such as the MAPK/ERK and 5-lipoxygenase (5-LOX) pathways.[2][3]
Q2: What are the common research applications of this compound?
A2: this compound is widely used in preclinical research to investigate the roles of lipoxins and the ALX/FPR2 receptor in various biological processes. Common applications include studying its anti-inflammatory effects in models of acute lung injury and spinal cord injury, its anti-tumor properties in cancer cell lines like breast cancer and melanoma, and its potential to modulate cellular processes like autophagy and oxidative stress.[3][4][5]
Q3: How should this compound be stored and handled?
A3: For long-term storage, this compound should be kept at -80°C. For short-term use, it can be stored at -20°C for up to one month.[1] When preparing for experiments, it is crucial to protect the compound from light and to use appropriate personal protective equipment.
Q4: In what solvent should this compound be dissolved?
A4: The choice of solvent can depend on the specific experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for dissolving this compound to create a stock solution.[3] It is important to note the final concentration of the solvent in the cell culture medium to avoid solvent-induced cytotoxicity.
Q5: What is a typical starting concentration range for this compound in cell culture experiments?
A5: The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated. Based on published studies, a common starting range for in vitro experiments is between 10 nM and 10 µM.[3][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
Issue 1: No observable effect of this compound treatment.
-
Possible Cause 1: Suboptimal Concentration. The concentration of this compound may be too low to elicit a response in your specific cell type.
-
Solution: Perform a dose-response study by treating cells with a wider range of this compound concentrations (e.g., from 1 nM to 50 µM) to identify the optimal effective concentration.
-
-
Possible Cause 2: Insufficient Incubation Time. The treatment duration may not be long enough for the biological effects to manifest.
-
Solution: Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 6, 12, 24 hours) to determine the optimal incubation time. For instance, in alveolar macrophages, peak autophagy was observed after 2 to 4 hours of treatment.[3]
-
-
Possible Cause 3: Low Receptor Expression. The target cells may have low or no expression of the ALX/FPR2 receptor.
-
Solution: Verify the expression of the ALX/FPR2 receptor in your cell line using techniques such as Western blotting, immunofluorescence, or RT-PCR.
-
Issue 2: High levels of cell death or cytotoxicity observed after this compound treatment.
-
Possible Cause 1: this compound concentration is too high. Excessive concentrations of this compound can lead to off-target effects and cytotoxicity.
-
Solution: Lower the concentration of this compound used in your experiments. Refer to the dose-response data in the tables below for guidance on concentrations used in various cell lines.
-
-
Possible Cause 2: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be toxic to the cells.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle control (medium with solvent only) in your experimental setup to assess solvent toxicity.
-
-
Possible Cause 3: Cell line sensitivity. Some cell lines may be inherently more sensitive to this compound treatment.
-
Solution: Carefully titrate the this compound concentration and monitor cell viability using methods like MTT or trypan blue exclusion assays.
-
Quantitative Data Summary
The following tables summarize effective concentrations and treatment parameters of this compound from various published studies.
Table 1: Effective this compound Concentrations in Different Cell Lines
| Cell Line | Concentration Range | Observed Effect | Reference |
| Alveolar Macrophages | 100 nM | Peak induction of autophagy | [3] |
| MCF-7 (Breast Cancer) | 100-800 µg/L | Inhibition of proliferation | [3] |
| RAW264.7 (Macrophages) | 2.5, 5, 10 µM | Suppression of CSE-induced inflammation | [6] |
| Human Platelets | 3.125 - 50 µM | Inhibition of platelet aggregation | |
| A375 (Melanoma) | 1 mg/kg (in vivo) | Inhibition of tumor growth | [4] |
Table 2: this compound Treatment Durations and Effects
| Cell Line | Treatment Duration | Observed Effect | Reference |
| Alveolar Macrophages | 2 - 4 hours | Highest level of autophagy | [3] |
| MCF-7 (Breast Cancer) | 6 - 36 hours | Time-dependent effects on cell viability | [3] |
| RAW264.7 (Macrophages) | 30 minutes (pretreatment) | Inhibition of CSE-induced inflammatory response | [6] |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Adherent Cells
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
On the day of the experiment, dilute the stock solution in serum-free or complete culture medium to the desired final concentrations.
-
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add the medium containing the various concentrations of this compound to the respective wells.
-
Include a vehicle control group (medium with the same concentration of solvent as the highest this compound concentration) and an untreated control group.
-
-
Incubation: Incubate the cells for the desired period (e.g., 2, 4, 6, 12, 24, or 48 hours) in a humidified incubator.
-
Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as viability assays (MTT, trypan blue), protein analysis (Western blot), or gene expression analysis (RT-PCR).
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Treatment: Follow the general procedure for this compound treatment of adherent cells in a 96-well plate.
-
Addition of MTT Reagent: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator to allow for the formation of formazan (B1609692) crystals.[3]
-
Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.amegroups.cn [cdn.amegroups.cn]
- 5. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
preventing BML-111 degradation in experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling BML-111, a stable Lipoxin A4 analog, to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
??? Question: What is this compound and why is its stability important?
??? Question: How should I properly store this compound to prevent degradation?
??? Question: My experimental results are inconsistent. Could this compound degradation be the cause?
??? Question: What is the best way to prepare and store stock solutions?
??? Question: How does pH affect the stability of this compound in aqueous solutions?
Troubleshooting Guide
Issue: Loss of this compound Efficacy or Inconsistent Results
This guide will help you determine if compound degradation is the source of your experimental problems.
-
Review Storage Protocol:
-
Question: Was the solid compound stored at -20°C?
-
Question: Was the stock solution aliquoted and stored at -80°C?[1]
-
Question: Have the stock aliquots undergone more than one freeze-thaw cycle?[1]
-
Action: If storage protocols were not followed, prepare a fresh stock solution from a new vial of solid this compound.
-
-
Check Solvent Quality:
-
Question: Was the solvent (e.g., DMSO, ethanol) anhydrous and of high purity?
-
Action: Water in solvents can promote hydrolysis. Use fresh, unopened anhydrous-grade solvent to prepare a new stock solution.
-
-
Evaluate Experimental Buffer:
-
Question: What is the pH of your final assay buffer?
-
Action: If the buffer is acidic, the compound may be degrading rapidly.[2] Consider adjusting the buffer to a neutral or slightly alkaline pH if your experimental design allows. Always add the this compound aliquot to the final buffer immediately before application to cells or tissues.
-
-
Perform a Control Experiment:
Data & Protocols
Quantitative Data Summary
For ease of reference, the following tables summarize key quantitative data for this compound.
Table 1: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
|---|---|---|---|
| Solid | -20°C | ≥ 1 year[5] | Store in a desiccator to prevent moisture absorption. |
| Stock Solution | -20°C | ~1 month[1] | Suitable for short-term storage. |
| Stock Solution | -80°C | ≥ 6 months[1] | Recommended for long-term storage. Aliquot to avoid freeze-thaw. |
Table 2: this compound Solubility
| Solvent | Reported Concentration | Reference |
|---|---|---|
| DMSO | 25 mg/mL (~130 mM) | [3] |
| Ethanol (B145695) (100%) | 25 mg/mL (~130 mM) | [3] |
| DMF | 50 mg/mL (~260 mM) | [5] |
| PBS (pH 7.2) | 1 mg/mL (~5.2 mM) |[5] |
General Experimental Protocol: Reconstitution and Use in Cell Culture
This protocol provides a general workflow for using this compound, emphasizing steps to maintain its stability.
-
Reconstitution of Solid this compound:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add the appropriate volume of anhydrous-grade DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex gently until the solid is completely dissolved.
-
-
Aliquoting and Storage:
-
Immediately dispense the stock solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term use.[1]
-
-
Preparing Working Solutions:
-
For a given experiment, retrieve a single aliquot from the -80°C freezer.
-
Thaw it quickly and keep it on ice.
-
Perform serial dilutions in your cell culture medium or experimental buffer to achieve the final desired concentration. Important: Prepare these working solutions immediately before adding them to your cells. Do not store this compound in aqueous media for extended periods.
-
-
Cell Treatment:
-
Add the final working solution of this compound to your cell cultures.
-
Gently mix the plate or flask to ensure even distribution.
-
Incubate for the desired experimental duration.
-
Mechanism of Action: Signaling Pathway
This compound exerts its biological effects by binding to the FPR2/ALX receptor. This interaction initiates intracellular signaling cascades that are crucial for mediating pro-resolving and anti-inflammatory responses.[6][7] The pathway is complex and can be cell-type specific, but a generalized model involves the inhibition of pro-inflammatory pathways and the activation of pro-resolving signals.[8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Enzo Life Sciences this compound (5 mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 4. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
BML-111 In Vivo Delivery: A Technical Support Center for Researchers
Welcome to the technical support center for the in vivo application of BML-111. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the in vivo delivery of this compound, a synthetic analog of lipoxin A4 and a potent agonist of the formyl peptide receptor 2 (FPR2). This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to facilitate successful in vivo studies.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable analog of the endogenous lipid mediator lipoxin A4 (LXA4). It functions as an agonist for the formyl peptide receptor 2 (FPR2), also known as the lipoxin A4 receptor (ALX).[1][2] Activation of FPR2 by this compound initiates a signaling cascade that typically leads to anti-inflammatory, pro-resolving, and anti-angiogenic effects.[3] It has been shown to modulate the immune response, for instance by reducing the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][5][6]
Q2: What are the common challenges in the in vivo delivery of this compound?
A2: The primary challenges with this compound, as with many small hydrophobic molecules, revolve around its limited aqueous solubility. This can lead to difficulties in formulation, potential precipitation upon injection, and variable bioavailability. Additionally, like other lipoxins, its stability in solution over time can be a concern, potentially affecting experimental reproducibility.
Q3: How should I prepare this compound for in vivo administration?
A3: Due to its low water solubility, this compound is typically first dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted with an aqueous vehicle for injection. It is crucial to minimize the final concentration of the organic solvent to avoid toxicity. Common vehicles include saline or phosphate-buffered saline (PBS). For improved solubility and stability, co-solvents or excipients like sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used.[3]
Q4: What is a typical dose and route of administration for this compound in vivo?
A4: The dosage and route of administration can vary depending on the animal model and the specific research question. However, published studies commonly report intraperitoneal (i.p.) injections with doses ranging from 0.1 mg/kg to 1 mg/kg.[3][7] It is always recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.
Q5: How can I be sure that the observed effects are specific to this compound's action on FPR2?
A5: To confirm the specificity of this compound's effects, it is best practice to include a negative control group treated with an FPR2 antagonist, such as BOC-2. This antagonist will block the binding of this compound to FPR2, and therefore, the observed effects should be diminished or absent in this group.[2]
II. Troubleshooting Guide
This guide addresses specific issues that you may encounter during your in vivo experiments with this compound.
Problem 1: Precipitation of this compound during formulation or injection.
-
Possible Cause: The aqueous solubility of this compound has been exceeded. This can happen if the final concentration is too high or if the dilution from the organic stock solution into the aqueous vehicle is not performed correctly.
-
Troubleshooting Steps:
-
Optimize Vehicle Composition:
-
Co-solvents: Prepare a stock solution of this compound in 100% DMSO. For injection, dilute this stock in a pre-warmed (37°C) aqueous vehicle like saline or PBS. Add the DMSO stock to the aqueous vehicle slowly while vortexing to ensure proper mixing. Keep the final DMSO concentration below 5-10% to minimize toxicity.
-
Excipients: Consider using a solubilizing agent. A formulation of 10% DMSO and 90% (20% SBE-β-CD in saline) has been reported to achieve a clear solution of at least 2.5 mg/mL.[3]
-
-
Decrease Final Concentration: If precipitation persists, try lowering the final concentration of this compound in your formulation.
-
Fresh Preparations: Always prepare the final injection solution fresh before each experiment to minimize the risk of precipitation over time.
-
Problem 2: Inconsistent or lack of expected in vivo effects.
-
Possible Causes:
-
Suboptimal Dose: The dose of this compound may be too low to elicit a significant biological response.
-
Degradation of this compound: Although more stable than native lipoxin A4, this compound can still degrade, especially if stock solutions are not stored properly or if working solutions are not prepared fresh.
-
Poor Bioavailability: The route of administration and formulation may not be optimal for achieving sufficient plasma and tissue concentrations.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Perform a pilot experiment with a range of this compound concentrations to determine the optimal effective dose for your model.
-
Ensure Proper Storage and Handling: Store the solid this compound at -20°C. Prepare stock solutions in a suitable solvent like DMSO and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles. Always prepare the final aqueous dilution fresh before use.
-
Consider Alternative Routes of Administration: While intraperitoneal injection is common, other routes such as intravenous or subcutaneous injection may provide different pharmacokinetic profiles. The choice of route should be guided by the experimental design and target tissue.
-
Problem 3: Suspected off-target effects.
-
Possible Cause: While this compound is a known FPR2 agonist, like many small molecules, it may interact with other receptors or signaling pathways, especially at higher concentrations. FPR2 itself can also interact with other receptors, such as FPR1, potentially leading to complex signaling outcomes.
-
Troubleshooting Steps:
-
Use an FPR2 Antagonist: As mentioned in the FAQs, co-administration of the FPR2 antagonist BOC-2 is a critical control to demonstrate that the observed effects are mediated through FPR2.
-
Dose Reduction: If off-target effects are suspected, try reducing the dose of this compound to the lowest effective concentration determined in your dose-response study.
-
Consult Literature for Selectivity Profile: Review literature for studies that have investigated the selectivity of this compound against other receptors. While it is considered an FPR2 agonist, understanding its broader pharmacological profile is important for data interpretation.
-
III. Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| DMSO | 25 | 130.1 |
| Ethanol | 25 | 130.1 |
| Water | 19.22 | 100 |
Data sourced from publicly available information.
Table 2: Common In Vivo Dosages and Administration Routes for this compound
| Animal Model | Dosage | Route of Administration | Vehicle | Reference |
| Mice (Collagen-Induced Arthritis) | Not specified | Not specified | Not specified | [8] |
| Mice (MCF-7 Xenograft) | 1 mg/kg | Intraperitoneal | PBS | [9] |
| Rats (Spinal Cord Injury) | 1 mg/kg | Intraperitoneal | DMSO solution | [5] |
| Mice (Acute Lung Injury) | Not specified | Intraperitoneal | Normal Saline | [4] |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a Stock Solution (e.g., 10 mg/mL):
-
Allow the solid this compound to equilibrate to room temperature before opening the vial.
-
Weigh the desired amount of this compound and dissolve it in the appropriate volume of 100% DMSO to achieve a 10 mg/mL stock solution.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare the Final Injection Solution (e.g., for a 1 mg/kg dose):
-
Calculation: For a 25g mouse receiving a 1 mg/kg dose in a 100 µL injection volume:
-
Dose per mouse = 1 mg/kg * 0.025 kg = 0.025 mg = 25 µg
-
Concentration of injection solution = 25 µg / 100 µL = 0.25 mg/mL
-
-
Dilution (assuming a 10 mg/mL stock):
-
To prepare 1 mL of 0.25 mg/mL solution: (0.25 mg/mL / 10 mg/mL) * 1000 µL = 25 µL of stock solution.
-
-
Formulation:
-
In a sterile microcentrifuge tube, add 975 µL of sterile saline (or PBS).
-
Add 25 µL of the 10 mg/mL this compound stock solution to the saline.
-
Vortex immediately and thoroughly to prevent precipitation. The final DMSO concentration will be 2.5%.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, consider using a vehicle with a higher percentage of co-solvent or an excipient like SBE-β-CD (see troubleshooting section).
-
-
-
Administration:
-
Use the freshly prepared solution for intraperitoneal injection immediately.
-
Protocol 2: Assessment of In Vivo Efficacy - Measurement of Inflammatory Cytokines by ELISA
Materials:
-
Blood collection tubes (e.g., with EDTA)
-
Centrifuge
-
ELISA kits for TNF-α, IL-6, IL-1β (species-specific)
-
Microplate reader
Procedure:
-
Sample Collection:
-
At the desired time point after this compound administration, collect blood from the animals via an appropriate method (e.g., cardiac puncture, retro-orbital bleeding).
-
Collect the blood into tubes containing an anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples according to the collection tube manufacturer's instructions (e.g., 1,500 x g for 15 minutes at 4°C).
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
ELISA:
-
Follow the manufacturer's protocol for the specific ELISA kits being used.[4][10][11][12][13]
-
Briefly, this will involve coating a 96-well plate with a capture antibody, adding the plasma samples and standards, followed by the addition of a detection antibody and a substrate for colorimetric or chemiluminescent detection.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the plasma samples based on the standard curve.
-
Compare the cytokine levels between the vehicle-treated, this compound-treated, and any control groups.
-
V. Visualizations
Caption: this compound signaling pathway.
Caption: In vivo experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of formyl peptide receptor 2 (FPR2/ALX) agonist, this compound, in Platelets - CentAUR [centaur.reading.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the Lipoxin Receptor Agonist this compound on Cigarette Smoke Extract-Induced Macrophage Polarization and Inflammation in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
BML-111 Cytotoxicity Assessment: A Technical Support Resource
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of BML-111 in cell lines. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic analog of Lipoxin A4 (LXA4) and acts as an agonist for the Lipoxin A4 receptor (ALX/FPR2).[1][2][3] It is known for its anti-inflammatory, anti-angiogenic, and anti-tumor properties.[1] this compound has been shown to modulate several signaling pathways, including the MAPK and mTOR pathways, and can influence processes like apoptosis and autophagy.[4]
Q2: Is cytotoxicity an expected outcome when treating cells with this compound?
A2: The cytotoxic effects of this compound can be cell-type dependent and may not always be the primary outcome. For instance, in MCF-7 breast cancer cells, this compound was observed to suppress proliferation, but this effect was not strictly dose-dependent, and necrosis was observed in a time-independent manner.[3][5] In other contexts, this compound has shown protective effects, reducing apoptosis in neuronal cells following spinal cord injury.[6] Therefore, the degree of cytotoxicity can be an important experimental question.
Q3: What are the initial steps to take if I observe unexpected or highly variable cytotoxicity?
A3: If you encounter unexpected results, it is crucial to first verify your experimental setup. This includes confirming the concentration of your this compound stock solution, checking the health and passage number of your cell lines, and ensuring that the solvent (e.g., DMSO) concentration is not toxic to the cells.[7][8] Repeating the experiment with freshly prepared reagents is also a critical step.[7] High variability between wells can sometimes be attributed to issues like uneven cell seeding or the "edge effect" in multi-well plates.[8]
Q4: Could the cytotoxicity assay itself be the source of inconsistent results?
A4: Yes, some cytotoxicity assays are prone to artifacts. For example, MTT assays, which measure metabolic activity, can be influenced by compounds that affect cellular redox potential.[7] It's also known that formazan-based assays can be difficult to reproduce.[9] If you suspect assay interference, consider running a cell-free control to see if this compound interacts directly with your assay reagents.[8] Using an alternative cytotoxicity assay that relies on a different principle (e.g., LDH release for membrane integrity or a DNA-binding dye for dead cells) can help validate your findings.[10]
Troubleshooting Guide
This guide addresses common problems encountered during the assessment of this compound cytotoxicity.
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in control wells | Media components interfering with the assay. | Test the absorbance or fluorescence of the cell culture medium alone. Phenol red, for instance, can quench fluorescence.[10] |
| High spontaneous cell death. | Ensure cells are healthy, within a low passage number, and not overly confluent before starting the experiment. | |
| Low signal or no dose-response | This compound concentration is too low. | Perform a wider range of serial dilutions to determine the optimal concentration range. |
| Cell density is too low. | Optimize the cell seeding density for your specific cell line and assay duration.[11] | |
| This compound instability. | Prepare fresh dilutions of this compound for each experiment as it may be unstable in culture medium over time.[8] | |
| High variability between replicate wells | Uneven cell seeding. | Ensure you have a homogenous single-cell suspension before plating. Visually inspect plates post-seeding.[8] |
| "Edge effect" in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[8][10] | |
| Pipetting errors. | Be meticulous with pipetting, especially during serial dilutions and reagent additions. Use calibrated pipettes.[9] | |
| Unexpected cytotoxicity in vehicle control | Solvent (e.g., DMSO) concentration is too high. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).[8] |
| Contamination. | Check cell cultures for any signs of microbial contamination, such as mycoplasma.[7] |
Quantitative Data Summary
The following tables summarize the observed effects of this compound on various cell lines as reported in the literature.
Table 1: Effects of this compound on Cell Viability and Proliferation
| Cell Line | Assay | Concentration Range | Exposure Time | Observed Effect | Reference |
| MCF-7 (Breast Cancer) | MTT | 100–800 µg/L | 6–36 h | Suppressed proliferation (not dose-dependent), some necrosis observed. | [3][5] |
| A375 (Melanoma) | In vivo | 1 mg/kg | Every 2 days for 16 days | Significantly inhibited tumor growth. | [12][13][14] |
| RAW264.7 (Macrophages) | CCK-8 | Up to 10 µM | 24 h | No significant effect on cell viability at tested concentrations. | [15] |
Experimental Protocols
1. MTT Cell Viability Assay
This protocol is a common method for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.[8]
-
Treatment: Prepare serial dilutions of this compound in culture medium and add them to the respective wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
-
Materials:
-
96-well tissue culture plates
-
This compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit
-
Microplate reader
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the LDH reaction mixture from the kit to the supernatant samples.
-
Incubation: Incubate for the time specified by the kit manufacturer (usually around 30 minutes) at room temperature, protected from light.[7]
-
Measurement: Measure the absorbance or fluorescence according to the kit's instructions.
-
Visualizations
Caption: A general experimental workflow for assessing this compound cytotoxicity.
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Caption: A simplified diagram of signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. This compound, the agonist of lipoxin A4, suppresses epithelial-mesenchymal transition and migration of MCF-7 cells via regulating the lipoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipoxin A4 receptor agonist this compound induces autophagy in alveolar macrophages and protects from acute lung injury by activating MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. cdn.amegroups.cn [cdn.amegroups.cn]
- 14. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
BML-111 Versus Other Lipoxin A4 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lipoxin A4 (LXA4) and its synthetic analogs are at the forefront of research into the resolution of inflammation, offering a novel therapeutic approach for a wide range of inflammatory diseases. These molecules act as potent agonists for the lipoxin A4 receptor (ALX/FPR2), initiating signaling cascades that lead to the dampening of inflammation and promotion of tissue repair. Among the numerous synthetic analogs developed to overcome the metabolic instability of native LXA4, BML-111 and a class of benzo-lipoxin A4 analogs have emerged as critical tools in both basic research and preclinical studies.
This guide provides an objective comparison of the performance of this compound against other notable lipoxin A4 analogs, supported by available experimental data. We present quantitative data in structured tables, detail the experimental protocols for key assays, and provide visualizations of the critical signaling pathways.
Quantitative Performance Comparison
The following tables summarize the available quantitative data on the anti-inflammatory and pro-resolving activities of this compound and other lipoxin A4 analogs. It is important to note that direct head-to-head comparisons in the same experimental settings are limited in the published literature. Therefore, data from different studies are presented with the understanding that experimental conditions may vary.
Table 1: Inhibition of Neutrophil Infiltration in a Murine Model of Peritonitis
| Compound | Dose | Percent Inhibition of PMN Infiltration | Reference |
| This compound | Data not available in a comparable model | - | - |
| o-[9,12]-benzo-ω6-epi-LXA4 | Nanogram doses | ~32% | |
| m-[9,12]-benzo-ω6-epi-LXA4 | Nanogram doses | ~32% | |
| o-[9,12]-benzo-deoxy-LXA4 | Nanogram doses | ~24% | |
| [9,14]-benzo-ω6-(R/S)-LXA4 | Nanogram doses | ~22% | |
| Aspirin-Triggered Lipoxin A4 Analog (ATLa) | Not specified | ~40% |
Table 2: In Vitro Anti-Inflammatory and Pro-Resolving Activities
| Compound | Assay | Endpoint | Result | Reference |
| This compound | Inhibition of Leukotriene B4-induced cellular migration | IC50 | 5 nM | |
| This compound | Platelet Aggregation (in response to various agonists) | Inhibition | Dose-dependent | |
| o-[9,12]-benzo-ω6-epi-LXA4 | Macrophage Phagocytosis of Zymosan | Increased Phagocytosis | Significantly more potent than native LXA4 |
Experimental Protocols
1. Zymosan-Induced Peritonitis in Mice
This in vivo model is a widely used method to assess the anti-inflammatory properties of compounds by measuring their ability to inhibit the recruitment of neutrophils to the peritoneal cavity following an inflammatory stimulus.
-
Animals: Male FVB mice (6-8 weeks old) are typically used.
-
Procedure:
-
The test compound (e.g., benzo-lipoxin A4 analog) or vehicle (sterile saline) is administered to the mice, often via intravenous bolus injection through the tail vein.
-
Immediately following the compound administration, zymosan A (typically 1 mg suspended in 1 mL of sterile saline) is injected into the peritoneal cavity to induce inflammation.
-
After a set period (e.g., 2 hours), the mice are euthanized, and the peritoneal cavity is washed with a solution like phosphate-buffered saline (PBS) to collect the inflammatory exudate.
-
The total number of leukocytes in the peritoneal lavage fluid is determined using a hemocytometer.
-
Differential cell counts are performed on cytocentrifuge preparations of the lavage fluid stained with a differential stain (e.g., Wright-Giemsa) to specifically enumerate polymorphonuclear neutrophils (PMNs).
-
-
Data Analysis: The percentage of inhibition of PMN infiltration is calculated by comparing the number of PMNs in the peritoneal lavage of compound-treated mice to that of vehicle-treated control mice.
2. Macrophage Phagocytosis Assay
This in vitro assay evaluates the pro-resolving activity of lipoxin A4 analogs by measuring their ability to enhance the phagocytic capacity of macrophages.
-
Cells: Murine macrophages (e.g., from peritoneal lavage) or a macrophage cell line are used.
-
Procedure:
-
Macrophages are cultured in appropriate well plates.
-
The cells are then incubated with the test compound (e.g., o-[9,12]-benzo-ω6-epi-LXA4) or vehicle at various concentrations for a specified time.
-
Fluorescently labeled particles, such as FITC-zymosan, are added to the macrophage cultures.
-
The cells are incubated for a period to allow for phagocytosis to occur.
-
Following incubation, non-phagocytosed particles are washed away.
-
The amount of phagocytosed fluorescent particles is quantified using a fluorometer or by flow cytometry.
-
-
Data Analysis: The increase in phagocytosis is determined by comparing the fluorescence intensity of compound-treated macrophages to that of vehicle-treated controls.
Signaling Pathways and Mechanisms of Action
Lipoxin A4 and its analogs exert their biological effects primarily through the activation of the G-protein coupled receptor, ALX/FPR2. The binding of these agonists to ALX/FPR2 initiates a cascade of intracellular signaling events that are cell-type specific but generally lead to anti-inflammatory and pro-resolving outcomes.
Below are diagrams illustrating the key signaling pathways involved.
Caption: Lipoxin A4 analog signaling through the ALX/FPR2 receptor.
This diagram illustrates the general signaling cascade initiated by the binding of a lipoxin A4 analog to its receptor, ALX/FPR2. This leads to the activation of various intracellular pathways, including MAPK and PI3K/Akt, and Rho GTPases, ultimately resulting in the key anti-inflammatory and pro-resolving cellular responses.
Caption: Workflow for Zymosan-Induced Peritonitis Assay.
This diagram outlines the key steps in the zymosan-induced peritonitis model, a common in vivo assay to evaluate the anti-inflammatory effects of compounds like lipoxin A4 analogs.
Discussion and Conclusion
The development of stable lipoxin A4 analogs has been a significant advancement in the field of inflammation research. This compound is a widely used tool compound that has been instrumental in elucidating the roles of the ALX/FPR2 receptor in various physiological and pathological processes, demonstrating anti-inflammatory, anti-angiogenic, and anti-tumor properties.
The benzo-lipoxin A4 analogs represent a newer generation of compounds designed for enhanced metabolic stability. The available data suggests that these analogs are potent anti-inflammatory agents, with some demonstrating greater potency than native LXA4 in specific assays. For instance, the o-[9,12]-benzo-ω6-epi-LXA4 analog was found to be significantly more potent than native LXA4 in stimulating macrophage phagocytosis.
A direct, comprehensive comparison of the potency and efficacy of this compound with the various benzo-lipoxin A4 analogs across a range of standardized assays is still needed to definitively establish their relative merits. The choice of which analog to use will likely depend on the specific research question, the biological system being studied, and the desired pharmacokinetic properties.
Researchers and drug development professionals are encouraged to carefully consider the available data and the specific requirements of their studies when selecting a lipoxin A4 analog. Further head-to-head comparative studies will be invaluable in guiding the selection and development of the most promising candidates for therapeutic applications.
A Comparative Guide to the Efficacy of BML-111 and Resolvins in Inflammatory Resolution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory and pro-resolving efficacy of BML-111, a synthetic lipoxin A4 analog, and Resolvins, a family of endogenous specialized pro-resolving mediators. While direct comparative studies are limited, this document synthesizes available preclinical data to offer an objective overview of their respective mechanisms and therapeutic potential.
Introduction
Chronic inflammation is a hallmark of numerous diseases. Traditional anti-inflammatory therapies often focus on blocking pro-inflammatory pathways, which can have unintended side effects. An emerging therapeutic strategy is to promote the natural resolution of inflammation. Both this compound and Resolvins represent key players in this paradigm, acting to quell inflammation and promote tissue homeostasis. This compound is a stable analog of lipoxin A4 (LXA4), an endogenous anti-inflammatory mediator.[1][2] Resolvins are a class of potent lipid mediators derived from omega-3 fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), that actively orchestrate the resolution of inflammation.[3][4]
Mechanism of Action
This compound and Resolvins exert their effects through distinct receptor-mediated signaling pathways, ultimately leading to the dampening of pro-inflammatory signals and the promotion of pro-resolving cellular activities.
This compound: As a lipoxin A4 analog, this compound primarily acts as an agonist for the formyl peptide receptor 2 (FPR2), also known as the ALX/FPR2 receptor.[1] Activation of this G-protein coupled receptor on various immune cells, including neutrophils and monocytes, leads to the inhibition of chemotaxis, adhesion, and transmigration of neutrophils to sites of inflammation. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines and reactive oxygen species.[5]
Resolvins: Resolvins are a family of molecules with several members, including the E-series (e.g., RvE1, RvE2) derived from EPA and the D-series (e.g., RvD1, RvD2) derived from DHA.[3][4] They interact with specific G-protein coupled receptors to initiate pro-resolving cascades.[6] For instance, RvE1 interacts with ChemR23 and BLT1, while RvD1 signals through GPR32 and ALX/FPR2.[6] These interactions lead to a variety of pro-resolving effects, including inhibiting neutrophil infiltration, enhancing the clearance of apoptotic cells by macrophages (efferocytosis), and reducing the production of pro-inflammatory mediators.[3][7]
Signaling Pathways
The following diagrams illustrate the generalized signaling pathways for this compound and a representative Resolvin, RvD1.
Comparative Efficacy Data
The following table summarizes quantitative data from various preclinical studies. It is important to note that these studies were not direct head-to-head comparisons and experimental conditions varied.
| Compound | Model | Dose | Key Findings | Reference |
| This compound | Collagen-Induced Arthritis (CIA) in mice | Not specified | Significantly reduced clinical disease activity scores and histological joint destruction. Decreased serum levels of TNF-α and IL-6. | [8] |
| LPS-induced Acute Lung Injury in mice | Not specified | Significantly improved survival rate, attenuated pulmonary pathological changes, and inhibited neutrophil infiltration and pro-inflammatory cytokine production. | [9] | |
| Spinal Cord Injury (SCI) in rats | Not specified | Improved motor function, decreased levels of TNF-α, IL-1β, and IL-6 in serum and spinal cord tissue, and reduced oxidative stress. | [5] | |
| Resolvin D1 (RvD1) | LPS-induced Keratitis in mice | 10-1000 ng/eye | Attenuated inflammation in a dose-dependent manner, reduced neutrophil infiltration, and modulated macrophage polarization. | [10] |
| Collagen Antibody-Induced Arthritis (CAIA) in mice | 100 ng | Reduced paw swelling and redness. Significantly inhibited serum levels of TNF-α, IL-17, IL-1β, IL-6, IFN-γ, and PGE2. | [11] | |
| Osteoarthritis in mice | Not specified | Reduced cartilage damage and suppressed the formation of osteophytes. | [12] | |
| Resolvin E1 (RvE1) | Zymosan-induced Peritonitis in mice | 100 ng/mouse | Reduced PMN infiltration by 50-70%. | [13] |
| Carrageenan-induced Paw Edema in rats | 285 and 570 pmol | Dose-dependently prevented hind paw edema and nociception. Found to be twice as potent as RvD1 in this model. | [14][15] | |
| Experimental Periodontitis in rabbits | Not specified | Reduced periodontal inflammation and protected from inflammation-induced bone loss. | [16] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and comparing experimental outcomes. Below are representative protocols from the cited studies.
This compound in Spinal Cord Injury (Rat Model)[5]
-
Animal Model: A rat model of spinal cord injury was established.
-
Treatment: this compound was administered via intraperitoneal injection.
-
Assessments:
-
Motor Function: Assessed using a modified Tarlov's scale.
-
Histopathology: Pathological changes in the spinal cord were observed with hematoxylin (B73222) and eosin (B541160) (HE) staining.
-
Inflammatory Cytokines: Levels of TNF-α, IL-1β, and IL-6 in serum and spinal cord tissue were measured by ELISA.
-
Oxidative Stress: Total oxidant status (TOS) and total antioxidant status (TAS) in serum were determined.
-
Apoptosis: Apoptotic cells in the spinal cord tissue were observed using a TUNEL assay.
-
Resolvin D1 in LPS-induced Keratitis (Mouse Model)[10]
-
Animal Model: C57BL/6J mice were injected with lipopolysaccharide (2 µ g/eye ) to induce keratitis.
-
Treatment: Resolvin D1 (at doses of 10, 100, and 1000 ng/eye) was administered via intrastromal injection.
-
Assessments:
-
Clinical Score: Corneal damage was assessed and quantified.
-
Immunohistochemistry: Corneal inflammatory biomarkers were detected.
-
Cellular Infiltration: Accumulation of sub-epithelial macrophages and polymorphonuclear leukocytes was observed.
-
Chemokine Levels: Chemokine (C-X-C motif) ligand 1 was measured.
-
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for evaluating the efficacy of anti-inflammatory compounds in a preclinical model.
Conclusion
Both this compound and Resolvins demonstrate significant anti-inflammatory and pro-resolving properties across a range of preclinical models. This compound, as a stable lipoxin A4 analog, offers a promising therapeutic approach by targeting the ALX/FPR2 receptor to inhibit key aspects of the inflammatory cascade. Resolvins, as endogenous mediators, represent a more multifaceted approach to inflammation resolution, acting on multiple receptors to orchestrate a return to tissue homeostasis.
The choice between these molecules for therapeutic development will likely depend on the specific inflammatory condition, desired therapeutic window, and pharmacokinetic considerations. The lack of direct comparative studies necessitates further research to definitively establish the relative potency and efficacy of this compound versus different Resolvins in various disease contexts. The data presented in this guide serves as a foundation for researchers to make informed decisions in the design of future studies aimed at harnessing the power of pro-resolving pathways for the treatment of inflammatory diseases.
References
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. Lipid mediator lipoxin A4 and its analog this compound exert antitumor effects in melanoma - Du - Annals of Translational Medicine [atm.amegroups.org]
- 3. Emerging Roles of Resolvins in the Resolution of Inflammation and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Lipoxin A4 Receptor Agonist this compound Alleviates Inflammatory Injury and Oxidative Stress in Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resolvins and protectins: mediating solutions to inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound attenuates acute lung injury in endotoxemic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resolvin D1 attenuates the inflammatory process in mouse model of LPS‐induced keratitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo assessment of the proresolutive and antiresorptive actions of resolvin D1: relevance to arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resolvin D1‐loaded nanoliposomes promote M2 macrophage polarization and are effective in the treatment of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resolvins and Protectins in Inflammation-Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative effects of the ω3 polyunsaturated fatty acid derivatives resolvins E1 and D1 and protectin DX in models of inflammation and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Resolvin E1, an EPA-derived mediator in whole blood, selectively counterregulates leukocytes and platelets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BML-111 and Natural Lipoxin A4: A Guide for Researchers
In the landscape of pro-resolving lipid mediators, both the endogenous lipoxin A4 (LXA4) and its synthetic analog, BML-111, have garnered significant attention for their potent anti-inflammatory, pro-resolving, and anti-cancer properties. This guide provides a comprehensive comparative analysis of this compound and natural LXA4, offering researchers, scientists, and drug development professionals a detailed overview of their respective characteristics, supported by experimental data.
At a Glance: Key Differences and Structural Comparison
Natural Lipoxin A4 is an endogenously produced eicosanoid that plays a crucial role in the resolution of inflammation. However, its therapeutic potential is often limited by its rapid in vivo metabolism. This compound, a synthetic analog of LXA4, was designed to overcome this limitation by offering enhanced stability while retaining biological activity.
Structural Formulas:
-
Lipoxin A4 (LXA4): C₂₀H₃₂O₅
-
This compound: 5(S),6(R)-7-Trihydroxyheptanoic acid methyl ester
The structural modifications in this compound confer greater resistance to metabolic inactivation, leading to a longer biological half-life and improved efficacy in in vivo models.
Quantitative Performance Data
The following tables summarize the available quantitative data comparing the performance of this compound and natural Lipoxin A4 across key biological parameters.
Table 1: Receptor Binding Affinity and In Vitro Potency
| Parameter | This compound | Natural Lipoxin A4 (LXA4) | Reference |
| Receptor Target | ALX/FPR2 Agonist | ALX/FPR2 Agonist | [1] |
| Receptor Binding Affinity (Ki) | Data not available in searched literature | ~2.0 nM (for mouse neutrophils) | [2] |
| Inhibition of Neutrophil Chemotaxis (IC50) | 5 nM (Leukotriene B4-induced) | Maximum inhibition at 1 nM (Leukotriene B4-induced) | [3][4] |
Note: The IC50 values for neutrophil chemotaxis are from different studies and may not be directly comparable due to variations in experimental conditions.
Table 2: In Vivo Efficacy - Anti-Tumor Activity in a Melanoma Mouse Model
| Treatment Group | Dosage | Tumor Growth Inhibition | Efficacy | Reference |
| This compound | 1 mg/kg (intraperitoneal injection every 2 days) | Significant inhibition of melanoma tumor growth compared to control. | Effective | [5] |
| Natural Lipoxin A4 (LXA4) | 10 µg/kg (intraperitoneal injection every 2 days) | No significant effect on tumor growth observed. | Ineffective (attributed to rapid in vivo degradation) | [5] |
Table 3: Stability
| Compound | In Vivo Stability | Half-life | Reference |
| This compound | More stable than natural LXA4, allowing for effective in vivo application. | Data not available in searched literature. | [5] |
| Natural Lipoxin A4 (LXA4) | Rapidly metabolized and inactivated in vivo. | Short half-life, often in the order of minutes. | [6][7] |
Signaling Pathways
Both this compound and LXA4 exert their biological effects primarily through the activation of the ALX/FPR2 receptor, a G protein-coupled receptor. This activation triggers a cascade of downstream signaling events that ultimately lead to the resolution of inflammation and other cellular responses.
Signaling pathways of this compound and LXA4.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Inhibition of Neutrophil Chemotaxis (Boyden Chamber Assay)
This protocol outlines a common method for assessing the inhibitory effect of this compound and LXA4 on neutrophil migration towards a chemoattractant.
Workflow for Neutrophil Chemotaxis Assay.
Detailed Steps:
-
Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation (e.g., using Ficoll-Paque) followed by dextran (B179266) sedimentation and hypotonic lysis of red blood cells.
-
Pre-incubation: Resuspend the isolated neutrophils in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and pre-incubate with various concentrations of this compound, LXA4, or vehicle control for a specified time (e.g., 15 minutes at 37°C).
-
Assay Setup: Use a multi-well chemotaxis chamber (Boyden chamber) with a microporous membrane (e.g., 3-5 µm pore size). Add a chemoattractant solution, such as leukotriene B4 (LTB4), to the lower wells.
-
Cell Migration: Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for a period sufficient to allow for cell migration (e.g., 60-90 minutes).
-
Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Quantify the number of migrated cells by microscopy or by using a plate reader after cell lysis and measurement of a cellular marker (e.g., myeloperoxidase activity).
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each concentration of this compound and LXA4 compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal chemotactic response.
In Vivo Melanoma Tumor Growth Model
This protocol describes the methodology used to compare the anti-tumor efficacy of this compound and LXA4 in a murine melanoma model.[5]
Workflow for In Vivo Melanoma Model.
Detailed Steps:
-
Cell Culture: Culture human melanoma cells (e.g., A375) under standard conditions.
-
Tumor Inoculation: Harvest the melanoma cells and resuspend them in a sterile phosphate-buffered saline (PBS) or serum-free medium. Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Grouping: Monitor the mice for tumor development. Once the tumors reach a palpable size (e.g., ~100 mm³), randomly assign the mice to different treatment groups: vehicle control (PBS), this compound, and LXA4.
-
Treatment Administration: Prepare the treatment solutions in a suitable vehicle. Administer this compound (e.g., 1 mg/kg) or LXA4 (e.g., 10 µg/kg) via intraperitoneal injection every other day.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every few days and calculate the tumor volume using the formula: (Length × Width²) / 2.
-
Endpoint and Analysis: At the end of the study (e.g., after a predefined period or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis, such as histology (H&E staining) and immunohistochemistry to assess cell proliferation, apoptosis, and angiogenesis.
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the different treatment groups to evaluate the anti-tumor efficacy of this compound and LXA4.
Conclusion
The comparative analysis reveals that while both this compound and natural Lipoxin A4 are potent agonists of the ALX/FPR2 receptor with significant anti-inflammatory and anti-cancer potential, this compound exhibits superior in vivo efficacy due to its enhanced stability. The rapid degradation of natural LXA4 limits its therapeutic application in systemic treatments. For in vitro studies, both compounds demonstrate high potency in modulating leukocyte functions. The choice between this compound and LXA4 will, therefore, depend on the specific experimental context, with this compound being the preferred agent for in vivo investigations requiring sustained biological activity. Further head-to-head studies are warranted to provide a more direct quantitative comparison of their receptor binding affinities and pharmacokinetic profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. Lipoxin A4 yields an electrophilic 15-oxo metabolite that mediates FPR2 receptor-independent anti-inflammatory signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of leukotriene B4-induced neutrophil migration by lipoxin A4: structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipoxin A4 and lipoxin B4 inhibit chemotactic responses of human neutrophils stimulated by leukotriene B4 and N-formyl-L-methionyl-L-leucyl-L-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nanostructured Lipoxin A4: Understanding Its Biological Behavior and Impact on Alzheimer’s Disease (Proof of Concept) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoxin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Reactivity of BML-111
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BML-111's interaction with its primary target receptor and other related receptors. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive overview for researchers in pharmacology and drug development.
Introduction to this compound
This compound is a synthetic analog of Lipoxin A4 (LXA4), an endogenous lipid mediator known for its potent anti-inflammatory and pro-resolving properties. This compound acts as an agonist for the Lipoxin A4 receptor, which is also known as Formyl Peptide Receptor 2 (FPR2/ALX).[1][2] This receptor is a member of the G protein-coupled receptor (GPCR) family and is expressed on various immune cells, playing a crucial role in modulating inflammatory responses.[1] Due to its stability and potent agonistic activity at FPR2/ALX, this compound is widely used as a pharmacological tool to investigate the therapeutic potential of activating this pathway in various inflammatory diseases.[3][4]
Selectivity Profile of this compound
Qualitative Comparison of this compound Activity at Formyl Peptide Receptors
| Receptor | Evidence for Interaction | Conclusion on Cross-Reactivity |
| FPR2/ALX (Primary Target) | This compound consistently demonstrates agonistic activity, leading to the modulation of various cellular responses, including inhibition of platelet activation and reduction of inflammatory signaling.[3][5] | Primary and intended target of this compound. |
| FPR1 | The effects of this compound are absent in FPR2/ALX deficient models, suggesting a lack of significant agonistic activity at other receptors, including FPR1, that would otherwise produce a measurable effect.[3] | No significant cross-reactivity has been reported. |
| FPR3 | Similar to FPR1, the specific action of this compound via FPR2/ALX, as demonstrated in knockout and antagonist studies, suggests minimal to no cross-reactivity with FPR3. | No significant cross-reactivity has been reported. |
Experimental Validation of this compound Selectivity
The selectivity of this compound for FPR2/ALX has been primarily validated through two key experimental approaches: studies using genetically modified animal models and pharmacological blockade with selective antagonists.
Studies in FPR2/ALX Deficient Mice
A definitive method to ascertain the on-target activity of a compound is to assess its effects in animals lacking the target receptor. Multiple studies have employed this approach to validate the selectivity of this compound.
Experimental Protocol: Assessment of this compound Activity in FPR2/ALX Deficient Mice
-
Objective: To determine if the pharmacological effects of this compound are mediated specifically through FPR2/ALX.
-
Methodology:
-
Animal Model: Wild-type and FPR2/ALX knockout (deficient) mice are used.
-
Treatment: Both groups of mice are treated with this compound or a vehicle control.
-
Functional Readout: A relevant physiological or cellular response known to be modulated by this compound is measured. For example, platelet activation can be assessed via flow cytometry by measuring the expression of activation markers like P-selectin or the binding of fibrinogen.[3]
-
Data Analysis: The response to this compound in wild-type mice is compared to the response in FPR2/ALX deficient mice.
-
-
Expected Outcome for a Selective Agonist: this compound will elicit a significant effect in wild-type mice, while having no or a significantly diminished effect in FPR2/ALX deficient mice. This outcome has been consistently reported, confirming that the actions of this compound are dependent on the presence of FPR2/ALX.[3][5]
Pharmacological Blockade with a Selective FPR2/ALX Antagonist
The use of a selective antagonist for the target receptor is another robust method to confirm the specificity of an agonist. WRW4 is a well-characterized selective antagonist of FPR2/ALX and is often used to confirm that the effects of agonists like this compound are mediated through this receptor.[5]
Experimental Protocol: Antagonist Blockade of this compound Activity
-
Objective: To demonstrate that the effects of this compound can be specifically blocked by a selective FPR2/ALX antagonist.
-
Methodology:
-
Cell or Tissue Preparation: Cells or tissues endogenously expressing FPR2/ALX are used.
-
Pre-treatment: The biological samples are pre-incubated with the FPR2/ALX antagonist WRW4 or a vehicle control.
-
Agonist Stimulation: The samples are then stimulated with this compound.
-
Functional Assay: A downstream signaling event or cellular response is measured. This could include calcium mobilization, inhibition of chemotaxis, or modulation of cytokine release.
-
Data Analysis: The response to this compound in the absence of the antagonist is compared to the response in the presence of WRW4.
-
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: this compound signaling through the FPR2/ALX receptor.
Caption: Workflow for confirming this compound's selectivity for FPR2/ALX.
Conclusion
Based on the available scientific literature, this compound is a highly selective agonist for the FPR2/ALX receptor. This selectivity is not based on direct quantitative cross-reactivity profiling against other formyl peptide receptors but is strongly supported by functional data from experiments using FPR2/ALX deficient animal models and pharmacological blockade with the selective FPR2/ALX antagonist, WRW4. For researchers utilizing this compound as a tool to probe the function of FPR2/ALX, these findings provide a high degree of confidence in its on-target activity. Future studies providing a head-to-head comparison of this compound's binding affinities and functional potencies at FPR1, FPR2, and FPR3 would be beneficial to further refine its selectivity profile.
References
- 1. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Lipoxin Receptor/FPR2 Agonist this compound Protects Mouse Skin against Ultraviolet B Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipoxin A4 analogue, this compound, reduces platelet activation and protects from thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a lipoxin receptor agonist, modulates the immune response and reduces the severity of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of formyl peptide receptor 2 (FPR2/ALX) agonist, this compound, in Platelets - CentAUR [centaur.reading.ac.uk]
Validating the Anti-inflammatory Effects of BML-111: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory agent BML-111 with alternative compounds, supported by experimental data from knock-out models. This guide delves into the receptor-dependent mechanism of this compound and offers detailed experimental protocols for its validation.
This compound, a synthetic analog of Lipoxin A4 (LXA4), is a potent agonist for the formyl peptide receptor 2 (FPR2/ALX). This receptor is a key player in the resolution of inflammation. The validation of this compound's anti-inflammatory effects through its specific interaction with FPR2/ALX is crucial for its development as a therapeutic agent. The use of FPR2/ALX knock-out (KO) animal models provides the most definitive evidence for this mechanism of action.
Mechanism of Action: The Lipoxin A4 Receptor (FPR2/ALX) Pathway
This compound exerts its anti-inflammatory effects by binding to and activating the G protein-coupled receptor FPR2/ALX. This activation initiates a signaling cascade that ultimately leads to the dampening of pro-inflammatory responses and the promotion of pro-resolving pathways. Key outcomes of FPR2/ALX activation by this compound include the inhibition of neutrophil recruitment and activation, reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and the promotion of macrophage-mediated clearance of apoptotic cells.
Safety Operating Guide
Personal protective equipment for handling BML-111
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the lipoxin A4 receptor agonist, BML-111.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
| PPE Category | Specific Recommendation |
| Eye/Face Protection | Safety glasses with side-shields or goggles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Not required under normal conditions of use. If vapor or dust is generated, a NIOSH-approved respirator is recommended. |
| Hand Protection | Wear appropriate chemical-resistant gloves. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will ensure safety and maintain the integrity of the compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure a safety shower and eyewash station are readily accessible.
2. Handling the Compound:
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe dust, vapor, mist, or gas.[1]
-
Prevent the formation of dust and aerosols.[1]
3. First Aid Measures:
-
If in eyes: Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
If on skin: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.
-
If inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
1. Unused Product:
-
Dispose of in accordance with local, state, and federal regulations.
-
It is recommended to contact a licensed professional waste disposal service to dispose of this material.
2. Contaminated Packaging:
-
Dispose of as unused product.
-
Do not reuse empty containers.
Experimental Workflow for Handling this compound
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving to disposal.
This compound Signaling Pathway Overview
This compound is an agonist of the Lipoxin A4 Receptor (ALX/FPR2), which is involved in the resolution of inflammation. The simplified signaling pathway is depicted below.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
